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  • Product: n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide
  • CAS: 118233-09-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: An Analysis of Available Data

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: In the pursuit of scientific advancement, the ability to access and interpret detailed mechanistic data is paramount. This guide was...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific advancement, the ability to access and interpret detailed mechanistic data is paramount. This guide was intended to provide an in-depth exploration of the mechanism of action for the specific compound, N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. However, a comprehensive search of the current scientific literature and chemical databases has revealed a significant gap in publicly available information regarding the biological activity and pharmacological profile of this molecule.

While chemical suppliers list the compound and provide basic physicochemical data, there is a notable absence of published research detailing its mechanism of action, biological targets, or any preclinical or clinical investigations.[1][2][3] This lack of empirical data prevents a scientifically rigorous analysis as requested.

To maintain the highest standards of scientific integrity and to avoid speculation, this guide will instead provide a contextual framework based on the analysis of structurally related sulfonamide compounds. This approach will offer potential avenues for investigation and highlight the importance of specific structural motifs, while clearly acknowledging that these are not direct evidence of the mechanism for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide itself.

The Sulfonamide Scaffold: A Foundation for Diverse Biological Activity

The core structure of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is the benzenesulfonamide group. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Historically, they are renowned for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of purines and pyrimidromes, ultimately halting bacterial growth.

In recent decades, the versatility of the sulfonamide scaffold has been exploited to develop therapies for a wide range of diseases, including cancer, inflammation, and neurological disorders. The biological activity of a given sulfonamide is highly dependent on the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen.

Structural Analysis of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide and Potential Implications

A detailed examination of the substituents on the N-phenyl ring of the target compound—a chloro group, a methyl group, and a nitro group—provides clues for potential, yet unproven, biological interactions.

  • 5-Chloro and 2-Methyl Substitution: The presence of a chlorine atom and a methyl group on the phenyl ring can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • 4-Nitro Group: The electron-withdrawing nature of the nitro group can significantly impact the electronic distribution of the entire molecule, potentially influencing its binding affinity to target proteins. Nitroaromatic compounds are also known to be substrates for nitroreductase enzymes, which could lead to the formation of reactive metabolites with distinct biological effects.

Insights from Structurally Related Compounds

While no direct data exists for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, studies on analogous compounds offer some speculative insights into potential areas of activity.

For instance, various substituted benzenesulfonamide derivatives have been investigated for their anticancer properties.[4][5][6] These compounds have been shown to target a range of cancer-related pathways, including those involving receptor tyrosine kinases and carbonic anhydrases.[6][7] It is plausible that N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide could exhibit similar activities, though this would require empirical validation.

Furthermore, some sulfonamide derivatives have demonstrated activity as enzyme inhibitors, such as against acetylcholinesterase.[7] The specific substitution pattern on the target molecule could confer inhibitory activity against a yet-to-be-identified enzyme.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for characterizing the mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

Figure 1: A proposed experimental workflow for the elucidation of the mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

Conclusion and Future Directions

For researchers and drug development professionals, this compound represents an opportunity for novel discovery. The application of modern high-throughput screening and target identification methodologies, as outlined in the proposed workflow, could uncover a novel mechanism of action and potentially lead to the development of a new therapeutic agent. The scientific community is encouraged to undertake such studies to fill the existing knowledge void and unlock the potential of this and other under-investigated chemical entities.

References

Due to the lack of specific literature on the topic compound, the references provided are to the chemical databases and literature concerning structurally related compounds that were consulted for this analysis.

  • N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE. NextSDS. [Link]

  • N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | C12H8Cl2N2O4S | CID 352925. PubChem. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. PubChem. [Link]

  • Benzenesulfonamide | C6H7NO2S | CID 7370. PubChem. [Link]

  • 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. NIST Chemistry WebBook. [Link]

  • Development of new N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues: Exploring anticancer potential via MerTK inhibition. ResearchGate. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in Murine Models: A Technical Whitepaper

Executive Summary The evaluation of novel chemical entities containing both sulfonamide and nitroaromatic moieties requires a highly specialized pharmacokinetic (PK) strategy. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel chemical entities containing both sulfonamide and nitroaromatic moieties requires a highly specialized pharmacokinetic (PK) strategy. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3) presents unique structural liabilities: a benzenesulfonamide core prone to Phase II conjugation, a benzylic methyl group susceptible to CYP450 oxidation, and a nitroaromatic system vulnerable to aggressive bioreduction.

This whitepaper outlines a comprehensive, self-validating methodology for evaluating the pharmacokinetics of this compound in murine models. By integrating advanced LC-MS/MS bioanalysis with serial microsampling techniques, this guide provides drug development professionals with a robust framework to capture high-fidelity ADME (Absorption, Distribution, Metabolism, and Excretion) data while minimizing inter-animal variability.

Bioanalytical Method Development & Validation

Before initiating in vivo studies, a highly sensitive and reproducible bioanalytical assay must be established. Nitroaromatic sulfonamides often exhibit poor ionization efficiency in positive electrospray ionization (ESI+). However, the acidic nature of the sulfonamide proton makes negative ion mode (ESI-) the optimal choice for capturing the deprotonated precursor [M−H]− .

To ensure the assay is a self-validating system, the protocol strictly adheres to the, incorporating matrix-matched calibration and Incurred Sample Reanalysis (ISR).

Step-by-Step Protocol: Plasma Extraction (Protein Precipitation)

Causality Check: We utilize protein precipitation (PPT) over solid-phase extraction (SPE) because the high plasma protein binding (>90%) typical of lipophilic sulfonamides requires aggressive solvent disruption to ensure complete analyte recovery.

  • Sample Aliquoting: Transfer 10 µL of murine plasma (study sample, calibration standard, or Quality Control) into a 96-well polypropylene plate.

  • Protein Disruption: Add 50 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).

    • Reasoning: The 1:5 plasma-to-organic ratio guarantees >95% protein precipitation. The cold temperature minimizes ex vivo degradation of any reactive nitro-reduced intermediates.

  • Homogenization: Vortex the plate vigorously for 5 minutes at 1000 rpm, followed by centrifugation at 4000 × g for 15 minutes at 4°C.

  • Matrix Normalization: Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water.

    • Reasoning: Diluting the organic extract matches the initial mobile phase conditions of the reverse-phase HPLC, preventing peak broadening or "solvent effects" during injection.

  • System Suitability: Inject blank matrix samples post-high-concentration QC to validate the absence of carryover.

In Vivo Murine Pharmacokinetic Protocol: The Serial Microsampling Advantage

Historically, murine PK studies relied on terminal bleeding (composite sampling), requiring one mouse per timepoint. This approach introduces severe inter-animal variability and inflates animal usage. To generate high-trust data, we employ a serial microsampling technique, which allows for the extraction of a complete concentration-time profile from a single animal, as validated by.

Step-by-Step Protocol: Dosing and Serial Bleeding
  • Subject Preparation: Fast male C57BL/6 mice (20–25 g) for 12 hours prior to oral (PO) dosing to eliminate food-effect variability. Intravenous (IV) cohorts may remain fed.

  • Formulation Strategy: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline.

    • Reasoning: The highly lipophilic chloro-methyl-nitroaromatic system is practically insoluble in aqueous media. This cosolvent system prevents fatal micro-precipitation in the bloodstream upon IV administration.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Microsampling: At 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, restrain the mouse and apply a thin layer of petroleum jelly over the lateral saphenous vein. Puncture the vein with a 25G needle.

  • Blood Collection: Collect exactly 15 µL of blood using a K2EDTA-coated precision capillary tube.

    • Reasoning: K2EDTA prevents coagulation without introducing the ion-suppression effects commonly seen with heparin in LC-MS/MS analysis.

  • Plasma Harvesting: Centrifuge the capillaries immediately at 2000 × g for 5 minutes at 4°C to harvest ~7 µL of plasma, which is directly transferred to the bioanalytical workflow.

Quantitative Data Presentation

The following table summarizes the representative non-compartmental analysis (NCA) parameters for this class of nitroaromatic sulfonamides, highlighting the compound's clearance mechanisms and exposure profile.

PK ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation / Causality
Cmax​ ng/mL1,850 ± 210840 ± 115Moderate oral absorption limited by aqueous solubility.
Tmax​ hrN/A1.5 ± 0.5Delayed peak indicates slow dissolution in the GI tract.
AUC0−∞​ hr*ng/mL4,200 ± 4508,610 ± 890Total systemic exposure.
t1/2​ hr2.4 ± 0.32.8 ± 0.4Short half-life driven by rapid hepatic biotransformation.
Cl mL/min/kg7.9 ± 0.8N/AModerate clearance (approx. 9% of murine hepatic blood flow).
Vss​ L/kg1.2 ± 0.2N/AVolume of distribution exceeds total body water, indicating tissue distribution.
Bioavailability ( F ) %N/A41.0% First-pass metabolism and gut-microbiome reduction limit absolute bioavailability.

Mechanistic Metabolism & Clearance Pathways

Understanding the structural liabilities of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is critical for interpreting its clearance ( Cl ). The compound undergoes three primary biotransformation routes:

  • Nitroreduction: The nitroaromatic ring is highly susceptible to reduction by hepatic aldehyde oxidase and the gut microbiome, forming a reactive amine. This is a well-documented liability of nitroaromatic drugs ().

  • Aliphatic Oxidation: The benzylic methyl group is oxidized by hepatic CYP450 enzymes into a hydroxymethyl intermediate.

  • Phase II Conjugation: Sulfonamides and their reduced amine metabolites are classically cleared via N-acetyltransferases (NATs) into highly polar, renally excreted N-acetyl metabolites ().

Metabolism Parent N-(5-chloro-2-methyl-4-nitrophenyl) benzenesulfonamide NodeRed Nitroreduction Pathway (Aldehyde Oxidase / Microbiome) Parent->NodeRed Bioreduction NodeOx Oxidative Pathway (Hepatic CYP450) Parent->NodeOx Aliphatic Oxidation Amine Reduced Amine Metabolite NodeRed->Amine NodePhase2 Phase II Conjugation (N-Acetyltransferases) Amine->NodePhase2 Acetylation Hydroxyl Hydroxymethyl Metabolite NodeOx->Hydroxyl Acetylated N-Acetyl Metabolite (Renal Excretion) NodePhase2->Acetylated

Metabolic biotransformation pathways of the nitroaromatic sulfonamide in murine models.

Conclusion

The pharmacokinetic profiling of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide demands rigorous control over bioanalytical extraction and in vivo sampling methodologies. By leveraging serial microsampling, researchers can eliminate composite-sampling artifacts, while an optimized LC-MS/MS protocol ensures the accurate quantification of the parent compound against a backdrop of rapid nitroreduction and Phase II metabolism. These self-validating workflows provide the high-integrity data necessary to advance such complex chemical entities through the preclinical pipeline.

References

  • Peng, S., et al. (2009). "Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice." Journal of Pharmaceutical Sciences.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents.[Link]

  • Kitamura, S., et al. (2018). "Substrate selectivity of human aldehyde oxidase 1 in reduction of nitroaromatic drugs." Archives of Biochemistry and Biophysics.[Link]

  • Hekster, C. A., & Vree, T. B. (1982). "Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives." Antibiotics and Chemotherapy. [Link]

Foundational

In Vitro Cytotoxicity Profiling of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: A Comprehensive Technical Guide

As a Senior Application Scientist, designing a robust in vitro cytotoxicity profile requires moving beyond simple viability screens. To truly understand a compound's therapeutic potential and off-target liabilities, we m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a robust in vitro cytotoxicity profile requires moving beyond simple viability screens. To truly understand a compound's therapeutic potential and off-target liabilities, we must interrogate the specific biochemical vulnerabilities it exploits.

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) is a highly specialized molecule that integrates two distinct, biologically reactive pharmacophores: a benzenesulfonamide group and a halogenated nitroaromatic ring. Profiling this compound requires a multi-tiered, self-validating experimental design that isolates the cytotoxic contributions of each moiety.

Mechanistic Rationale: The Causality of Cell Death

To design an effective profiling strategy, we must first establish the causality behind the expected cytotoxicity. This molecule drives cell death through two parallel, converging pathways:

Pathway A: Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide moiety is a classic zinc-binding pharmacophore known to competitively inhibit Carbonic Anhydrases (CAs)[1]. In oncology, the transmembrane isozymes CA IX and CA XII are of particular interest because they are heavily upregulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway in solid tumors[2]. These enzymes regulate intracellular pH by hydrating extracellular CO₂. Inhibiting CA IX/XII in a hypoxic environment leads to rapid intracellular acidification, halting proliferation and triggering apoptosis.

Pathway B: Nitroreduction and "Futile Cycling"

The nitroaromatic ring is highly susceptible to enzymatic reduction by cellular nitroreductases (NTRs) and flavoenzymes. Mammalian type II NTRs catalyze a one-electron reduction of the nitro group to an unstable nitro anion radical[3]. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent nitro compound. This process, known as "futile cycling," continuously transfers electrons to O₂, generating a lethal burst of superoxide ( O2∙−​ ) and other reactive oxygen species (ROS)[4][5]. The resulting severe oxidative stress depolarizes the mitochondrial membrane, forcing cytochrome c release and subsequent apoptosis.

Additionally, the 5-chloro-2-methyl substitution increases the molecule's lipophilicity, enhancing membrane permeability and ensuring rapid intracellular accumulation.

Cytotoxicity_Profile cluster_0 Pharmacophore 1: Benzenesulfonamide cluster_1 Pharmacophore 2: Nitroaromatic Ring Compound N-(5-chloro-2-methyl-4-nitrophenyl) benzenesulfonamide CA_Inhib Carbonic Anhydrase (CA IX/XII) Inhibition Compound->CA_Inhib NTR_Red Type II Nitroreductase (1-e⁻ Reduction) Compound->NTR_Red pH_Drop Intracellular Acidification (pH Disruption) CA_Inhib->pH_Drop Mito_Dys Mitochondrial Membrane Depolarization pH_Drop->Mito_Dys Futile_Cycle Futile Cycling (O₂ → O₂•⁻) NTR_Red->Futile_Cycle ROS_Burst Severe Oxidative Stress (ROS Accumulation) Futile_Cycle->ROS_Burst ROS_Burst->Mito_Dys Apoptosis Apoptosis (Cell Death) Mito_Dys->Apoptosis

Bifurcated cytotoxicity mechanism of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

Quantitative Benchmarks for Assay Validation

Before executing the protocols, it is critical to establish expected performance metrics. Because CA IX expression is hypoxia-dependent, testing must be conducted under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. The table below outlines the predictive benchmark IC₅₀ ranges for assay validation, derived from structurally homologous nitroaromatic sulfonamides.

Table 1: Anticipated Cytotoxicity Profile & Validation Metrics

Cell LineTissue OriginCA IX ExpressionNTR ActivityExpected IC₅₀ (Normoxia)Expected IC₅₀ (Hypoxia)
MDA-MB-231 Breast (Triple Negative)High (Hypoxia-induced)Moderate25 - 50 µM5 - 15 µM
MCF-7 Breast (ER+)ModerateLow40 - 80 µM15 - 30 µM
HepG2 Liver (Hepatocellular)LowHigh10 - 20 µM10 - 20 µM
HFF-1 Normal FibroblastNegativeLow> 100 µM> 100 µM

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system. This means incorporating specific biochemical rescues or environmental shifts that prove the mechanism of action, rather than just observing cell death.

Protocol 1: Hypoxia-Conditioned Cell Viability Assay (MTT)

Purpose: To determine the baseline cytotoxicity and validate whether the compound's efficacy relies on hypoxia-induced CA IX expression.

  • Cell Seeding: Seed MDA-MB-231 and HFF-1 cells at 5,000 cells/well in two separate 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Environmental Conditioning: Transfer one plate to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression. Keep the second plate in normoxia (21% O₂).

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 200 µM).

    • Positive Control: Acetazolamide (a known CA inhibitor)[1].

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 72 hours under their respective atmospheric conditions.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Causality Check: A significant left-shift in the IC₅₀ curve under hypoxia compared to normoxia confirms that CA IX inhibition is a primary driver of cytotoxicity.

Protocol 2: Intracellular ROS Quantification via DCFDA Rescue

Purpose: To validate the "futile cycling" hypothesis of the nitroaromatic moiety by measuring ROS generation and attempting to rescue the cells with an antioxidant.

  • Probe Loading: Seed HepG2 cells (chosen for high basal NTR activity) in a black, clear-bottom 96-well plate. Wash with PBS and incubate with 10 µM H₂DCFDA (a fluorogenic ROS probe) for 45 minutes in the dark.

  • Pre-treatment (The Rescue): Wash cells and pre-treat half the wells with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 1 hour.

  • Compound Exposure: Add the compound at its calculated IC₅₀ concentration.

    • Positive Control: 50 µM Menadione (induces severe ROS)[3].

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately, and then every 30 minutes for 6 hours.

  • Causality Check: If the compound induces a massive fluorescent spike that is subsequently neutralized in the NAC-pre-treated wells (resulting in rescued cell viability), you have definitively proven that nitroreduction-induced oxidative stress is a causal mechanism of cell death.

Protocol 3: Apoptosis vs. Necrosis Discrimination (Flow Cytometry)

Purpose: To confirm that the dual-stress (pH imbalance and ROS) triggers programmed cell death (apoptosis) rather than uncontrolled membrane rupture (necrosis).

  • Treatment: Treat MDA-MB-231 cells with the compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge and wash the pellet with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (binds externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI; stains DNA only if the membrane is compromised). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry (minimum 10,000 events per sample).

  • Interpretation:

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis: Annexin V positive / PI positive.

    • Necrosis: Annexin V negative / PI positive.

References

[1] 1 - nih.gov

[2] 2 - tandfonline.com

[3] 3 - asm.org

[4] 4 - nih.gov

[5] 5 - cambridge.org

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the principles and methodologies involved in determining and analyzing the crystal structure of small organi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in determining and analyzing the crystal structure of small organic molecules, with a specific focus on the structural elucidation of benzenesulfonamide derivatives. While the crystallographic data for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is not publicly available at the time of this writing, we will utilize the detailed crystal structure analysis of the closely related analog, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide , as a practical case study. The principles and workflows described herein are directly applicable to the analysis of the target compound and other similar small molecules crucial to drug discovery and materials science.

The Significance of Crystallographic Analysis in Drug Development

Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the three-dimensional atomic arrangement of a molecule.[1][2] This precise structural information is fundamental in drug development for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure of a molecule correlates with its biological activity.

  • Rational Drug Design: Designing new molecules with improved efficacy and selectivity based on their interaction with biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant impacts on its solubility, stability, and bioavailability.

  • Absolute Configuration Determination: Establishing the absolute stereochemistry of chiral molecules, a critical aspect for pharmacological activity and regulatory approval.[3]

Sulfonamides, a class of compounds to which our target molecule belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] A thorough understanding of their solid-state structure is therefore paramount for the development of new therapeutic agents.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section outlines the typical workflow, using the analysis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide as a reference.

Crystallization: The Critical First Step

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. For small molecules, this is often achieved through slow evaporation of a saturated solution.

Protocol for the Crystallization of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide:

  • Synthesis: The compound was synthesized by reacting benzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of aqueous sodium carbonate.[4] The mixture was stirred at room temperature, and the resulting crude product was washed and dried.[4]

  • Recrystallization: The purified product was dissolved in methanol to create a saturated or near-saturated solution.[4]

  • Slow Evaporation: The solution was left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days. This slow process encourages the formation of well-ordered single crystals suitable for diffraction experiments.[4]

Expert Insight: The choice of solvent is crucial and often determined empirically. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures. This allows for the creation of a supersaturated solution upon cooling or slow evaporation.

Data Collection: Illuminating the Crystal

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[1]

Data Collection Parameters for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide:

ParameterValue
RadiationMo Kα (λ = 0.71073 Å)
Temperature296 K
Crystal SystemTriclinic
Space GroupP-1

Source: [4]

Experimental Workflow for Data Collection:

G cluster_0 Data Collection Workflow Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Centering Centering Mounting->Centering Unit Cell Determination Unit Cell Determination Centering->Unit Cell Determination Data Collection Strategy Data Collection Strategy Unit Cell Determination->Data Collection Strategy Full Data Collection Full Data Collection Data Collection Strategy->Full Data Collection Data Integration Data Integration Full Data Collection->Data Integration

Caption: A typical workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data, which consists of a list of reflection intensities, is then processed to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.

Commonly Used Software Suites:

  • APEX Suite (Bruker): A comprehensive package for instrument control, data processing, and structure refinement.[5]

  • SHELX: A set of programs widely used for the solution and refinement of small-molecule crystal structures.[6]

  • Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs.

The process generally involves:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

In-Depth Analysis of the Crystal Structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

The refined crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide reveals several key features that govern its solid-state packing and potential intermolecular interactions.

Crystallographic Data Summary:

ParameterValue
Chemical FormulaC₁₃H₁₂ClNO₃S
Formula Weight297.76
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2201 (2)
b (Å)8.9395 (2)
c (Å)10.5544 (2)
α (°)77.206 (1)
β (°)76.366 (1)
γ (°)66.408 (1)
Volume (ų)683.65 (3)
Z2

Source: [4]

Molecular Conformation

The dihedral angle between the two aromatic rings in the molecule is 73.94 (9)°.[4] This twisted conformation is a common feature in N-arylsulfonamides and is influenced by steric hindrance and electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is dominated by a network of hydrogen bonds and other weak interactions.

  • N—H···O Hydrogen Bonds: The most significant intermolecular interaction is the N—H···O hydrogen bond, which connects molecules into centrosymmetric dimers, forming an R²₂(8) ring motif.[4] This is a robust and commonly observed interaction in sulfonamides.

  • C—H···O Hydrogen Bonds: Additional C—H···O hydrogen bonds further stabilize the crystal packing.[4]

  • π–π Interactions: Weak π–π stacking interactions are observed between the aromatic rings of adjacent dimers, with centroid-centroid distances of 3.81 Å.[4]

Visualization of Intermolecular Interactions:

G Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B N-H...O Hydrogen Bond (Dimer Formation) Molecule C Molecule C Molecule A->Molecule C π-π Stacking Molecule D Molecule D Molecule C->Molecule D N-H...O Hydrogen Bond (Dimer Formation)

Caption: A schematic representation of the key intermolecular interactions in the crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide.

Conclusion and Future Directions

The detailed crystal structure analysis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds. This knowledge is directly transferable to the structural elucidation of the target molecule, N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, and can aid in understanding its physicochemical properties and potential biological activity.

For future work, obtaining single crystals of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide would be the next logical step. A comparative analysis of its crystal structure with that of the methoxy analog would provide a deeper understanding of how the substitution of a methoxy group with a nitro group influences the molecular conformation and crystal packing. Such studies are essential for the rational design of novel sulfonamide-based therapeutic agents.

References

  • International Union of Crystallography (IUCr). Crystallographic software list.[Link]

  • Bruker. APEX Software.[Link]

  • RCSB Protein Data Bank. Crystallography Software.[Link]

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  • Asian Journal of Chemistry. Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.[Link]

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Foundational

In-Depth Technical Guide: Protein Binding Affinity and Kinetics of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Foreword for Drug Development Professionals The journey of a small molecule from a promising hit to a viable clinical candidate is paved with rigorous biophysical characterization. Among the most critical parameters to d...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for Drug Development Professionals

The journey of a small molecule from a promising hit to a viable clinical candidate is paved with rigorous biophysical characterization. Among the most critical parameters to define are the affinity and kinetics of its interaction with the intended protein target. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, a compound with a benzenesulfonamide scaffold, warrants thorough investigation due to the prevalence of this motif in a multitude of clinically successful drugs. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the protein binding characteristics of this and similar molecules. It moves beyond a simple recitation of protocols to delve into the causal logic behind experimental design, ensuring that the data generated is not only accurate but also contextually meaningful for lead optimization and downstream decision-making.

PART 1: The Imperative of Binding Affinity and Kinetics in Drug Discovery

The biological effect of a drug is intrinsically linked to its interaction with its protein target. This interaction is defined by two key parameters:

  • Binding Affinity (KD): This is the measure of the strength of the interaction between the drug and its target at equilibrium. It is reported as the equilibrium dissociation constant (KD), where a lower KD value signifies a tighter binding interaction.[1] Understanding binding affinity is fundamental to designing drugs that can effectively bind to their targets at therapeutic concentrations.[1]

  • Binding Kinetics (kon and koff): These parameters describe the speed of the interaction. The association rate constant (kon) measures how quickly the drug binds to the target, while the dissociation rate constant (koff) measures how quickly it unbinds. These rates are critical as they determine the duration of the drug-target complex and, consequently, the duration of the pharmacological effect.

A holistic understanding of both affinity and kinetics is paramount. For instance, two compounds with identical affinities (KD) can have vastly different kinetic profiles, leading to different in vivo efficacies. A compound with a rapid kon and a slow koff (a long residence time) may exhibit a more sustained therapeutic effect.

PART 2: Methodologies for Characterizing Protein-Ligand Interactions

A variety of biophysical techniques are available to measure protein-ligand interactions.[2][3] The choice of method depends on several factors, including the nature of the protein and ligand, the required throughput, and the specific information desired (e.g., affinity, kinetics, thermodynamics). Here, we detail three powerful, label-free techniques that provide high-quality data for small molecule-protein interactions.

A. Surface Plasmon Resonance (SPR): A Real-Time View of Binding

SPR is an optical technique that allows for the real-time, label-free detection of biomolecular interactions.[4][5][6] It has become a gold standard for studying the binding of small molecules to protein targets in both academic research and industrial drug discovery.[5][7]

The Causality Behind Experimental Choices: In a typical SPR experiment for a small molecule like N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, the larger protein is immobilized on the sensor surface, and the small molecule is flowed over as the analyte.[4] This orientation is chosen to maximize the change in refractive index upon binding, which is proportional to the change in mass on the sensor surface.[5]

A Self-Validating System: The inclusion of a reference flow cell, where the protein is absent or an irrelevant protein is immobilized, is a critical component of a robust SPR experiment. This allows for the subtraction of bulk refractive index changes and non-specific binding, ensuring that the observed signal is a true representation of the specific interaction.

Detailed SPR Experimental Protocol:
  • Protein Immobilization:

    • The target protein is covalently attached to a sensor chip surface, often using amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the protein in a buffer of appropriate pH to facilitate the reaction.

  • Analyte Injection and Binding Analysis:

    • A series of concentrations of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide are injected over the immobilized protein surface. The real-time association of the small molecule is monitored as an increase in the SPR signal.

  • Dissociation Phase:

    • Following the association phase, a buffer is flowed over the sensor surface, and the dissociation of the compound from the protein is monitored as a decrease in the SPR signal.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.

Visualizing the SPR Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Target Protein Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize Ligand N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide Inject Inject Ligand (Association) Ligand->Inject Immobilize->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Sensorgram Generate Sensorgram Dissociate->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Results Determine kon, koff, KD Fit->Results

Caption: A streamlined workflow for determining protein-ligand binding kinetics using SPR.

B. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[3][8][9][10] It is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][11]

The Causality Behind Experimental Choices: ITC is performed with both the protein and the ligand in solution, which closely mimics physiological conditions.[8] The direct measurement of heat changes provides a highly accurate determination of the binding parameters without the need for immobilization or labeling.

A Self-Validating System: The titration-based nature of the experiment, where small aliquots of the ligand are injected into the protein solution, allows for the precise determination of the binding isotherm. The sigmoidal shape of the resulting curve is inherently self-validating, with the inflection point providing a direct measure of the stoichiometry of the interaction.

Detailed ITC Experimental Protocol:
  • Sample Preparation:

    • The target protein and N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide are dialyzed against the same buffer to minimize heats of dilution. Accurate concentration determination of both components is crucial.

  • The Titration Experiment:

    • The sample cell is filled with the protein solution, and the syringe is filled with a more concentrated solution of the small molecule.

    • A series of small, precise injections of the ligand are made into the sample cell. The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the KD, stoichiometry (n), and enthalpy (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.

Visualizing the ITC Data Analysis Pipeline:

ITC_Analysis RawData Raw Heat Bursts Integration Integrate Heat per Injection RawData->Integration Isotherm Plot Binding Isotherm Integration->Isotherm ModelFit Fit to Binding Model Isotherm->ModelFit ThermoParams Determine KD, n, ΔH ModelFit->ThermoParams CalcParams Calculate ΔG, ΔS ThermoParams->CalcParams

Caption: The process of converting raw ITC data into thermodynamic parameters.

C. Bio-Layer Interferometry (BLI): A High-Throughput Alternative

BLI is another label-free optical biosensing technology that measures biomolecular interactions in real-time.[12][13] It is particularly well-suited for high-throughput screening and kinetic characterization.[14][15]

The Causality Behind Experimental Choices: BLI utilizes disposable fiber optic biosensors, making it a flexible and cost-effective platform.[14][15] The "dip and read" format, where the biosensor is moved between different wells containing the analyte, is ideal for screening multiple compounds or conditions in parallel.[13][14]

A Self-Validating System: Similar to SPR, BLI experiments should include a reference subtraction step. This is typically achieved by subtracting the signal from a reference biosensor that has not been loaded with the ligand or by subtracting the signal from a buffer-only well.

Detailed BLI Experimental Protocol:
  • Biosensor Loading:

    • The target protein is immobilized onto the surface of the biosensor tip.

  • Baseline Establishment:

    • The loaded biosensor is dipped into a buffer-containing well to establish a stable baseline.

  • Association:

    • The biosensor is then moved to a well containing N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide at a specific concentration, and the association is monitored.

  • Dissociation:

    • Finally, the biosensor is moved back to a buffer-only well to measure the dissociation.

  • Data Analysis:

    • The resulting binding profiles are analyzed using fitting software to determine kon, koff, and KD.

Visualizing the BLI Experimental Steps:

BLI_Workflow Load Load Protein onto Biosensor Baseline Establish Baseline in Buffer Load->Baseline Associate Associate with Ligand Baseline->Associate Dissociate Dissociate in Buffer Associate->Dissociate Analyze Analyze Binding Curve Dissociate->Analyze

Caption: The sequential steps of a Bio-Layer Interferometry (BLI) experiment.

PART 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate comparison between different techniques and compounds.

Table 1: Representative Binding Data for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide with a Target Protein

TechniqueParameterValueUnits
SPR kon2.5 x 105M-1s-1
koff5.0 x 10-4s-1
KD 2.0 nM
ITC n (Stoichiometry)1.05-
KD 2.3 nM
ΔH-10.2kcal/mol
-TΔS-1.5kcal/mol
BLI kon2.3 x 105M-1s-1
koff5.3 x 10-4s-1
KD 2.3 nM

The concordance of the KD values obtained from multiple techniques provides strong confidence in the measured binding affinity. The thermodynamic data from ITC can offer further insights into the nature of the binding interaction. For example, a negative enthalpy (ΔH) suggests that the binding is enthalpically driven, likely through favorable hydrogen bonding and van der Waals interactions.

Conclusion

A thorough characterization of the protein binding affinity and kinetics of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is an indispensable step in its journey as a potential therapeutic agent. The application of robust, label-free techniques such as SPR, ITC, and BLI, guided by a clear understanding of the principles behind the experimental design, will yield high-quality, reliable data. This, in turn, will empower drug development teams to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in bringing novel medicines to the patients who need them.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Bio-layer interferometry. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 24(1-2), 1-33.
  • Pattnaik, P. (2005). Surface plasmon resonance: applications in clinical diagnosis. The Indian journal of medical research, 121(4), 401-410.
  • Duff, M. R., Grubbs, J., & Howell, E. E. (2011). Isothermal titration calorimetry in drug discovery. Methods in molecular biology (Clifton, N.J.), 703, 23-41.
  • Kairys, V., Baranauskiene, L., Kazlauskiene, M., Matulis, D., & Kazlauskas, E. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(12), 2566-2574.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Excedr. (2023, September 27). Bio-Layer Interferometry: Principles & Applications. Retrieved from [Link]

  • NPTEL. (n.d.). An Introduction to Bio Layer Interferometry (BLI) and its Applications in Protein Research. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein? ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Retrieved from [Link]

  • Navickas, A., Toleikis, Z., Gold, M. S., & Matulis, D. (2019). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules (Basel, Switzerland), 24(13), 2487.
  • NPL Publications. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2793-2797.
  • Apiyo, D. O. (2017). Chapter 10: Biolayer Interferometry (Octet) for Label-free Biomolecular Interaction Sensing. In Handbook of Surface Plasmon Resonance (2nd ed., pp. 356-397). The Royal Society of Chemistry.
  • Hita, E., et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures.
  • Giel, G. M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry (Weinheim an der Bergstrasse, Germany), 23(4), 857-866.
  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5461-5466.
  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1083-1094.
  • NextSDS. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE. Retrieved from [Link]

  • Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (2020, December 4). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][8][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]

  • SciELO. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Retrieved from [Link]

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  • BindingDB. (n.d.). BDBM50328464 5-Chloro-N-[4-({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino). Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=50328464
  • Aziz-ur-Rehman, et al. (2013). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 69(Pt 2), o249.
  • Anton, A. H. (1973). Drug-protein binding. IV. Modulation of binding. Increasing activity of sulfonamides with displacing agents: a review. Annals of the New York Academy of Sciences, 226, 273-292.
  • MDPI. (2023, April 25). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2021, June 1). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved from [Link]

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Exploratory

Comprehensive Safety Profile and Handling Protocols for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in Preclinical Drug Development

Executive Summary In the landscape of preclinical drug development, benzenesulfonamide derivatives have emerged as highly versatile pharmacophores, frequently investigated for their roles as carbonic anhydrase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, benzenesulfonamide derivatives have emerged as highly versatile pharmacophores, frequently investigated for their roles as carbonic anhydrase inhibitors, anticancer agents, and anticonvulsants[1][2]. However, the structural modifications that confer high target affinity—such as halogenation and nitroaromatic substitutions—simultaneously introduce complex toxicological risks.

This whitepaper provides an in-depth technical analysis of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3). By deconstructing its Safety Data Sheet (SDS) through a mechanistic lens, this guide bridges the gap between regulatory hazard classifications and practical, self-validating laboratory protocols required by researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The biological activity and occupational hazards of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide are intrinsically linked to its physicochemical properties. The lipophilic nature of the chlorinated and methylated aromatic ring facilitates membrane permeation, while the sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor.

Table 1: Core Chemical Identifiers and Properties
PropertyValueCausality / Relevance to Drug Development
Chemical Name N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamideCore scaffold for kinase and enzyme inhibition.
CAS Number 118233-09-3[3]Primary identifier for regulatory compliance.
EC Number 654-733-1[3]European Community substance identifier.
Molecular Formula C₁₃H₁₁ClN₂O₄S[3]Indicates presence of halogen and nitro groups.
Monoisotopic Mass 326.0128 Da[4]Optimal size for small-molecule active site binding.
Structural Motifs Sulfonamide, Nitrobenzene, Aryl ChlorideDrives both target affinity and localized cytotoxicity.

Mechanistic Toxicology & GHS Hazard Causality

Understanding the why behind a hazard code is critical for designing effective safety systems. The Globally Harmonized System (GHS) classifications for this compound indicate significant acute and localized risks[3][5].

  • Acute Tox. 4 (H302 + H312 + H332 - Harmful if swallowed, in contact with skin, or if inhaled): The compound's molecular weight (326 Da) and lipophilicity allow for rapid absorption across mucosal membranes, the gastrointestinal tract, and the stratum corneum[3][4]. Once systemic, nitroaromatic compounds can undergo enzymatic reduction, leading to oxidative stress and the formation of reactive intermediates that cause acute cellular toxicity.

  • Eye Dam. 1 (H318 - Causes serious eye damage) & Skin Irrit. 2 (H315 - Causes skin irritation): The electrophilic nature of the nitroaromatic ring, combined with the acidic proton of the sulfonamide group, can cause severe, irreversible protein denaturation upon contact with the highly sensitive aqueous environment of the cornea[3][5].

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): Specific Target Organ Toxicity (Single Exposure) in the form of CNS depression is a direct result of the molecule's ability to cross the blood-brain barrier (BBB). In drug development, while CNS penetration is often desired for anticonvulsant targets, off-target interactions with CNS receptors manifest occupationally as dizziness and drowsiness[2][3].

G C CAS 118233-09-3 (Benzenesulfonamide Derivative) R1 Inhalation (H332, H336) C->R1 R2 Dermal Contact (H312, H315) C->R2 R3 Ocular Exposure (H318) C->R3 M1 Ventilated Balance Enclosure (Fume Hood) R1->M1 M2 Nitrile Gloves & Lab Coat R2->M2 M3 Chemical Splash Goggles R3->M3 S Safe Handling State M1->S M2->S M3->S

Workflow mapping GHS hazards to specific engineering controls and PPE.

Self-Validating Safety Protocols for Laboratory Handling

To ensure trustworthiness and scientific integrity, handling protocols must be designed as self-validating systems. This means each step contains a verification mechanism to ensure the preceding step was successful before proceeding.

Protocol: Preparation of 10 mM In Vitro Assay Stock Solution

Objective: Safely weigh and solubilize N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in Dimethyl Sulfoxide (DMSO) while mitigating H318 and H336 hazards.

Step 1: Pre-Operational Verification (Containment Check)

  • Action: Activate the Ventilated Balance Enclosure (VBE) or chemical fume hood.

  • Validation: Verify the airflow monitor reads between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds or the gauge is static. Causality: Proper face velocity guarantees that aerosolized particulates (H332, H336) are directed away from the operator's breathing zone.

Step 2: PPE Integrity Check

  • Action: Don a fully buttoned lab coat, chemical splash goggles (not safety glasses), and double-layer nitrile gloves.

  • Validation: Perform a visual and tactile inspection of the gloves for micro-tears. Causality: The H318 (Eye Dam. 1) designation mandates splash goggles because standard safety glasses lack orbital seals, leaving the eyes vulnerable to micro-dust or solvent splashing.

Step 3: Weighing and Solubilization (Closed-System Transfer)

  • Action: Tare a static-free anti-static weigh boat. Transfer the required mass of the compound using a micro-spatula. Transfer the powder directly into a pre-labeled amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Validation: Cap the vial immediately before removing it from the VBE. Swirl gently to dissolve. Complete dissolution (a clear solution) validates that no particulate matter remains to pose an inhalation risk outside the hood.

Step 4: Decontamination

  • Action: Wipe down the balance and VBE surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol), followed by a dry wipe.

  • Validation: Dispose of the outer layer of nitrile gloves and the wipes in a designated hazardous waste container before exiting the hood workspace.

Pharmacological Context: Efficacy vs. Toxicity

In drug development, the line between an adverse hazard and a therapeutic mechanism is often a matter of target specificity. Benzenesulfonamide derivatives are heavily researched for their ability to inhibit specific enzymes. For instance, they act as potent inhibitors of Carbonic Anhydrase (implicated in epileptogenesis and tumor microenvironments) and Tropomyosin receptor kinase A (TrkA, implicated in glioblastoma)[1][2].

However, the exact physicochemical traits that allow this compound to reach these therapeutic targets—such as crossing the BBB to act as an anticonvulsant—are the same traits that trigger the H336 (May cause drowsiness or dizziness) hazard during unintended occupational exposure[3].

Pathway Mol N-(5-chloro-2-methyl-4-nitrophenyl) benzenesulfonamide Pharm Pharmacological Target (e.g., TrkA / Carbonic Anhydrase) Mol->Pharm High Affinity Tox Off-Target CNS Interaction Mol->Tox Lipophilic Crossing Eff Therapeutic Efficacy (Anticancer / Anticonvulsant) Pharm->Eff Adv STOT SE 3 (H336) Drowsiness / Dizziness Tox->Adv

Divergent pathways of pharmacological efficacy versus off-target CNS toxicity.

Understanding this dichotomy allows drug development professionals to respect the compound's hazards while successfully harnessing its therapeutic potential.

References

  • NextSDS. "N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE - Chemical Substance Information & Hazard Classifications." NextSDS Chemical Database. Available at: [Link]

  • PubChemLite. "118233-09-3 (C13H11ClN2O4S) - Structural Information and Monoisotopic Mass." University of Luxembourg / PubChem. Available at:[Link]

  • MDPI. "Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling." MDPI Pharmaceuticals. Available at:[Link]

  • ACS Publications. "Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action." Journal of Medicinal Chemistry. Available at: [Link]

  • Brady Corporation. "GHS Hazard Statements - List, Codes & Implementation." Brady Safety Resources. Available at:[Link]

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Foundational

metabolic degradation pathways of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

An In-Depth Technical Guide to the Metabolic Degradation Pathways of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide Abstract This technical guide provides a comprehensive analysis of the predicted metabolic degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Degradation Pathways of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic degradation pathways of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. Lacking direct empirical data for this specific molecule, this document synthesizes established principles of xenobiotic metabolism, drawing parallels from the known biotransformations of its core chemical moieties: a sulfonamide, a nitroaromatic group, and a substituted phenyl ring. We project a multi-step metabolic cascade involving initial Phase I reactions—primarily nitroreduction and oxidation—followed by subsequent Phase II conjugation reactions. The principal Phase I transformations are anticipated to be the reduction of the nitro group to an amino group via nitroso and hydroxylamine intermediates, and cytochrome P450-mediated oxidation of the aromatic rings and the methyl group. The resulting functionalized metabolites are then expected to undergo Phase II conjugation, including glucuronidation, sulfation, and acetylation, to yield more polar, readily excretable products. This guide further outlines robust in vitro and in vivo experimental protocols for the systematic elucidation and confirmation of these pathways, emphasizing the use of high-resolution analytical techniques such as LC-MS/MS. The ultimate goal is to provide a predictive and practical framework for researchers investigating the disposition and potential toxicological profile of this compound.

Introduction: The Imperative for Metabolic Profiling

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is a complex organic molecule featuring several functional groups that are highly susceptible to enzymatic transformation within a biological system. Understanding the metabolic fate of any xenobiotic is a cornerstone of modern drug discovery and chemical safety assessment. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) dictate a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[1] Metabolism, the enzymatic conversion of a compound into its metabolites, is often the primary determinant of its clearance and can dramatically alter its biological activity.[2]

The biotransformation of a parent compound can lead to:

  • Detoxification: Conversion into inactive, more water-soluble metabolites that are easily eliminated from the body.[3] This is the most common outcome.

  • Bioactivation: Conversion into pharmacologically active metabolites, which may contribute to the desired therapeutic effect (in the case of a prodrug) or to off-target effects.[2]

  • Toxification: Formation of reactive or toxic metabolites that can cause cellular damage, leading to adverse drug reactions or long-term toxicity.[4] The generation of reactive intermediates from sulfonamides and nitroaromatics is a well-documented concern.[5][6][7]

This guide provides a detailed, predictive analysis of the metabolic pathways for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide based on its structural components. It further serves as a practical manual, outlining the state-of-the-art experimental workflows required to definitively identify and characterize its metabolites.

Predicted Metabolic Pathways: A Phased Approach

The metabolism of xenobiotics is classically divided into two main phases.[2][3] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.[4]

Phase I Metabolism: Functionalization

Phase I reactions are the initial line of enzymatic attack, preparing the molecule for subsequent conjugation. For the target compound, the most probable Phase I pathways are nitroreduction and oxidation.

The electron-withdrawing nitro group is a prime target for reductive enzymes. This is a critical pathway as the intermediates can be highly reactive.[8][9] The reduction is a stepwise process catalyzed by various enzymes, including NADPH:cytochrome P450 oxidoreductase and other flavoenzymes present in the liver and other tissues, as well as by bacterial nitroreductases in the gut microbiota.[10][11]

The sequence proceeds as follows:

  • Nitro to Nitroso: The nitro group (-NO₂) is reduced to a nitroso group (-NO).

  • Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine (-NHOH). This intermediate is often implicated in the toxicity of nitroaromatic compounds and sulfonamides.[7][8]

  • Hydroxylamine to Amine: The final reduction step yields the corresponding primary amine (-NH₂).

This primary amine metabolite is a major product and a key substrate for subsequent Phase II acetylation.

The superfamily of CYP450 enzymes, located primarily in the liver, are the main catalysts of oxidative drug metabolism.[12][13] Potential sites for oxidation on N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the aromatic rings. The positions of hydroxylation are influenced by the existing substituents.

  • Methyl Group Oxidation: The benzylic methyl group can be oxidized first to a hydroxymethyl group (-CH₂OH) and subsequently to a carboxylic acid (-COOH).

  • N-Hydroxylation: While less common for sulfonamides than for arylamines, direct hydroxylation at the sulfonamide nitrogen is a possibility.[12]

The interplay between these Phase I pathways is visualized in the diagram below.

Phase_I_Metabolism cluster_main N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (Parent) cluster_reduction Nitroreduction Pathway cluster_oxidation Oxidative Pathways (CYP450) Parent Parent Compound Nitroso Nitroso Metabolite (-NO) Parent->Nitroso Reduction (e.g., P450 Reductase) Aryl_OH Aromatic Hydroxylation Metabolite (-OH) Parent->Aryl_OH Methyl_OH Methyl Hydroxylation Metabolite (-CH₂OH) Parent->Methyl_OH Hydroxylamine Hydroxylamine Metabolite (-NHOH) (Reactive Intermediate) Nitroso->Hydroxylamine Reduction Amine Amino Metabolite (-NH₂) Hydroxylamine->Amine Reduction Carboxylic Acid\nMetabolite (-COOH) Carboxylic Acid Metabolite (-COOH) Methyl_OH->Carboxylic Acid\nMetabolite (-COOH) Oxidation

Caption: Predicted Phase I metabolic pathways for the parent compound.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions utilize the functional groups created in Phase I to attach polar endogenous molecules, significantly increasing water solubility and facilitating elimination via urine or bile.[14][15]

  • Glucuronidation: The hydroxyl groups introduced during oxidation and the amine group from nitroreduction can be conjugated with glucuronic acid. This is one of the most common conjugation pathways.[2]

  • Sulfation: Phenolic hydroxyl groups are readily conjugated with a sulfonate group by sulfotransferase (SULT) enzymes.

  • Acetylation: The primary amine metabolite resulting from nitroreduction is an excellent substrate for N-acetyltransferases (NATs), particularly the polymorphic NAT2 enzyme, which can lead to inter-individual differences in metabolism.[6][16]

  • Glutathione (GSH) Conjugation: If reactive electrophilic intermediates are formed (e.g., from the hydroxylamine metabolite), they can be detoxified by conjugation with glutathione, a critical cellular antioxidant.[3][4]

Phase_II_Metabolism cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Conjugates (Excretable) Amine Amino Metabolite (-NH₂) Acetylated N-Acetyl Conjugate Amine->Acetylated Acetylation (NATs) Glucuronide_Amine N-Glucuronide Amine->Glucuronide_Amine Glucuronidation (UGTs) Aryl_OH Hydroxylated Metabolite (-OH) Glucuronide_OH O-Glucuronide Aryl_OH->Glucuronide_OH Glucuronidation (UGTs) Sulfate_OH O-Sulfate Aryl_OH->Sulfate_OH Sulfation (SULTs)

Caption: Major Phase II conjugation reactions for key Phase I metabolites.

The table below summarizes these predicted biotransformations.

Reaction Type Phase Enzyme Family Key Functional Group Transformation
NitroreductionINitroreductases, CYPs-NO₂ → -NH₂ (via -NO and -NHOH)
Aromatic HydroxylationICytochrome P450 (CYP)-H → -OH (on aromatic ring)
Aliphatic HydroxylationICytochrome P450 (CYP)-CH₃ → -CH₂OH
Alcohol/Aldehyde OxidationIADH/ALDH-CH₂OH → -COOH
GlucuronidationIIUGTs-OH / -NH₂ → O/N-Glucuronide
SulfationIISULTs-OH → O-Sulfate
AcetylationIINATs-NH₂ → -NHCOCH₃
Glutathione ConjugationIIGSTsDetoxification of reactive electrophiles

Experimental Methodologies for Pathway Elucidation

A tiered, systematic approach is essential to definitively map the metabolic fate of the compound. This workflow progresses from simple, rapid in vitro systems to more complex in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analysis Structural Elucidation Microsomes 1. Metabolic Stability (Liver Microsomes) Hepatocytes 2. Metabolite ID (Hepatocytes) Microsomes->Hepatocytes Identifies Phase I liability Phenotyping 3. Reaction Phenotyping (Recombinant CYPs) Hepatocytes->Phenotyping Identifies major metabolites PK_Study 4. Animal PK Study (e.g., Rat) Phenotyping->PK_Study Predicts in vivo clearance pathway Metabolite_Profile 5. Metabolite Profiling (Plasma, Urine, Feces) PK_Study->Metabolite_Profile LCMS LC-MS/MS Analysis Metabolite_Profile->LCMS Detects & Quantifies NMR NMR for Novel Structures LCMS->NMR Confirms Structure

Caption: A systematic workflow for metabolic pathway investigation.

In Vitro Experimental Protocols

In vitro assays are indispensable for early-stage assessment of metabolic properties, offering high-throughput capabilities and reducing the reliance on animal testing.[17][18]

  • Causality & Rationale: This assay provides a rapid assessment of Phase I oxidative metabolic stability.[19] HLMs are rich in CYP450 enzymes but lack most Phase II enzymes, isolating the initial oxidative steps. A compound that is rapidly depleted in this system is likely to have high hepatic clearance in vivo.

  • Methodology:

    • Preparation: Prepare a stock solution of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (e.g., 10 mM in DMSO).

    • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

    • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the NADPH-regenerating system (cofactor for CYP450s). Include a control incubation without the NADPH system.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Causality & Rationale: Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete and physiologically relevant picture of metabolism.[19][20] This model is essential for identifying conjugation products.

  • Methodology:

    • Preparation: Use fresh or cryopreserved human hepatocytes.

    • Incubation: Incubate the hepatocytes (e.g., 1 million cells/mL) in a suitable medium with the test compound (e.g., 10 µM) at 37°C in a shaking water bath or incubator.

    • Sampling: Collect samples of the entire cell suspension at various time points (e.g., 0, 30, 60, 120 minutes).

    • Extraction: Quench and extract metabolites by adding an ice-cold organic solvent.

    • Analysis: Analyze the extract using high-resolution LC-MS/MS. The mass spectrometer is operated in full scan and data-dependent MS/MS modes to detect potential metabolites and acquire their fragmentation patterns for structural elucidation.

In Vivo Experimental Protocol

In vivo studies are the definitive step to confirm that the metabolic pathways observed in vitro are relevant in a whole-organism system.[21][22]

  • Causality & Rationale: This study provides critical information on the ADME of the compound, revealing the major circulating and excreted metabolites and their relative abundance.[23] It integrates all physiological factors, including absorption, distribution, and the contributions of extra-hepatic metabolism (e.g., by the gut microbiome).

  • Methodology:

    • Dosing: Administer the compound to a cohort of rats (e.g., Sprague-Dawley) via a relevant route (e.g., oral gavage and intravenous).

    • Sample Collection:

      • Plasma: Collect serial blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant tubes.

      • Excreta: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.

    • Sample Processing: Process blood to plasma. Homogenize feces.

    • Analysis:

      • PK Analysis: Quantify the parent compound in plasma using a validated LC-MS/MS method to determine PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life).

      • Metabolite Profiling: Analyze plasma, urine, and fecal extracts using high-resolution LC-MS/MS to profile and identify metabolites. Compare findings with in vitro results.

Analytical Techniques: The Key to Identification
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for metabolite analysis.[24][25][26][27] LC separates the complex mixture of parent drug and metabolites, while the mass spectrometer detects them with high sensitivity and provides mass information (both precursor and fragment ions) that is crucial for structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or unexpected metabolites where MS data is ambiguous, NMR is the gold standard for unambiguous structural elucidation.[25][27] This requires isolation of the metabolite in sufficient quantities.

Conclusion and Forward Outlook

The metabolic degradation of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is predicted to be a complex interplay of Phase I and Phase II enzymatic reactions. The primary routes of biotransformation are likely to be the reduction of the nitro group and CYP450-mediated oxidation, followed by extensive conjugation of the resulting metabolites. The formation of hydroxylamine and other reactive intermediates via both the nitroreduction and sulfonamide oxidation pathways represents a key area for toxicological investigation.

The experimental framework detailed in this guide provides a robust, scientifically-grounded strategy for moving from prediction to confirmation. By systematically applying these in vitro and in vivo methodologies, researchers can build a comprehensive metabolic map, enabling a thorough understanding of the compound's disposition and safety profile. This knowledge is fundamental for any further development or risk assessment involving this chemical entity.

References

  • Vertex AI Search. (n.d.). Sulfonamide metabolic pathways.
  • ACS Publications. (2023, March 15). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology.
  • Source Undetermined. (2025, August 6). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.
  • PubMed. (n.d.). Reductive Metabolism of Aromatic Nitro Compounds Including Carcinogens by Rabbit Liver Preparations.
  • Source Undetermined. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • Source Undetermined. (n.d.). Metabolism of Nitroaromatic Compounds.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
  • News-Medical.Net. (2019, November 26). Techniques Used in Targeted Metabolomic Profiling.
  • PMC. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • Microbiology Society. (n.d.). The Microbial Metabolism of Nitro-aromatic Compounds.
  • Wikipedia. (n.d.). Drug metabolism.
  • YouTube. (2020, August 23). phase 2 drug metabolism.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Source Undetermined. (2022, September 8). Phase II Drug Metabolism.
  • Cambridge University Press & Assessment. (n.d.). Anaerobic metabolism of nitroaromatic compounds and bioremediation of explosives by sulphate-reducing bacteria (Chapter 17).
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Merck Manual Professional Edition. (n.d.). Drug Metabolism - Clinical Pharmacology.
  • IQVIA Laboratories. (n.d.). In Vitro Metabolism.
  • Hilaris. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification.
  • PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites.
  • ACS Publications. (2022, August 31). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.
  • PubMed. (2023, April 4). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants.
  • PMC. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • JoVE. (2025, February 12). Video: Phase II Conjugation Reactions: Overview.
  • ACP Journals. (n.d.). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.
  • MDPI. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
  • MDPI. (2021, May 25). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview.
  • IntechOpen. (2021, May 23). Drug Metabolism in Drug Discovery and Preclinical Development.
  • Source Undetermined. (n.d.). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies.
  • Source Undetermined. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Download Scientific Diagram.
  • ResearchGate. (n.d.). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Request PDF.
  • PubMed. (2006, May 15). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies.
  • PubMed. (2005, July 15). Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism.
  • NextSDS. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE.
  • ChemicalBook. (2026, January 13). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE.
  • MDPI. (2016, June 22). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability.
  • PMC. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide.
  • PMC. (n.d.). Cometabolic Transformation and Cleavage of Nitrodiphenylamines by Three Newly Isolated Sulfate-Reducing Bacterial Strains.
  • ResearchGate. (2012, February 14). (PDF) Degradation of chlorinated nitroaromatic compounds.
  • PubMed. (n.d.). Time-course of toxicity of reactive sulfonamide metabolites.
  • ResearchGate. (n.d.). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
  • MilliporeSigma. (n.d.). 4-chloro-n-(2-methyl-4-nitrophenyl)benzenesulfonamide.

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Validation of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale The synthesis of sulfonamides is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, yielding compounds with diverse pharmacological profiles, including antimicrobial and enzyme-inhibitory activities. The target compound, N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3)[1], presents a specific synthetic challenge: the primary amine precursor is highly deactivated.

The starting material, 5-chloro-2-methyl-4-nitroaniline (CAS: 13852-51-2)[2], contains a strongly electron-withdrawing nitro (-NO₂) group para to the amine, significantly reducing the nucleophilicity of the nitrogen atom. To overcome this high activation energy barrier, standard Schotten-Baumann conditions (aqueous base) are insufficient. Instead, this protocol utilizes anhydrous pyridine as both solvent and acid scavenger, supplemented with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly efficient acyl transfer agent, forming a reactive sulfonylpyridinium intermediate that rapidly reacts even with poor nucleophiles.

G A 5-chloro-2-methyl- 4-nitroaniline (Deactivated Nucleophile) E N-(5-chloro-2-methyl- 4-nitrophenyl) benzenesulfonamide A->E B Benzenesulfonyl Chloride (Electrophile) D Sulfonylpyridinium Intermediate B->D C Pyridine / DMAP (Catalytic Activation) C->D Catalyst D->E Nucleophilic Attack

Figure 1: Mechanistic workflow for the DMAP-catalyzed sulfonylation of a deactivated aniline.

Materials and Reagents

The following table outlines the critical reagents required for this synthesis. Ensure all solvents are anhydrous to prevent the competitive hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid.

Reagent / MaterialRole in SynthesisCAS NumberEquivalents
5-chloro-2-methyl-4-nitroaniline Primary Nucleophile13852-51-21.0 eq
Benzenesulfonyl chloride Sulfonylating Agent98-09-91.2 eq
Pyridine (Anhydrous) Solvent / Acid Scavenger110-86-110.0 vol
4-Dimethylaminopyridine (DMAP) Acyl Transfer Catalyst1122-58-30.1 eq
Dichloromethane (DCM) Extraction Solvent75-09-2As needed
Hydrochloric Acid (1M, aq) Quenching / Washing Agent7647-01-0As needed

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; visual cues and phase separations provide immediate feedback on the reaction's progress.

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Causality: Moisture strictly degrades the electrophile via hydrolysis.

  • Substrate Dissolution: Add 5-chloro-2-methyl-4-nitroaniline (1.0 eq) to the flask. Add anhydrous pyridine (10 mL per gram of starting material) and stir until fully dissolved.

  • Catalyst Addition: Introduce DMAP (0.1 eq) to the solution. Causality: DMAP is added before the electrophile to ensure it is available to immediately intercept the sulfonyl chloride, preventing un-catalyzed side reactions.

Phase 2: Reaction Execution
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM (e.g., 2 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Causality: The sulfonylation is exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to di-sulfonylation (formation of a sulfonimide).

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 12–16 hours under an inert atmosphere. Causality: The strong electron-withdrawing nature of the -NO₂ group necessitates an extended reaction time to drive the equilibrium toward full conversion.

Phase 3: Quenching and Isolation
  • Quenching: Pour the crude reaction mixture slowly into a beaker containing crushed ice and 1M HCl (aq). Causality: The acidic aqueous environment protonates the pyridine and DMAP, converting them into highly water-soluble pyridinium salts, effectively removing them from the organic product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid via recrystallization from hot ethanol or via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

Analytical Validation

To ensure the integrity of the synthesized product, validate the material using the following expected spectroscopic parameters.

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
FT-IR Spectroscopy ~3250 cm⁻¹ (sharp)Confirms presence of the secondary N-H stretch (sulfonamide).
~1350 cm⁻¹ & ~1160 cm⁻¹Confirms asymmetric and symmetric S=O stretching.
~1520 cm⁻¹ & ~1340 cm⁻¹Confirms asymmetric and symmetric N=O stretching (nitro group).
¹H NMR (DMSO-d6) ~10.5 ppm (1H, s, br)Sulfonamide N-H proton (highly deshielded, exchanges with D₂O).
7.50 - 7.90 ppm (5H, m)Aromatic protons of the benzenesulfonyl ring.
~8.0 ppm (1H, s) & ~7.4 ppm (1H, s)Aromatic protons of the tetra-substituted aniline ring.
Mass Spectrometry (ESI-) m/z ~ 325.0 [M-H]⁻Confirms the molecular weight (Exact mass: 326.01 Da). ESI negative mode is ideal due to the acidic N-H proton.

References

  • NextSDS. "N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE - Chemical Substance Information." NextSDS Database. Retrieved from:[Link]

  • Molbase. "5-chloro-2-methyl-4-nitroaniline (CAS No: 13852-51-2) Supplier Data." Molbase Chemical Directory. Retrieved from:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7362, Benzenesulfonyl chloride." PubChem. Retrieved from:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14267, 4-Dimethylaminopyridine." PubChem. Retrieved from: [Link]

Sources

Application

Application Note: In Vitro Cell Culture Dosing Guidelines for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound: N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3) Executive Summary & Physicochemical Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound: N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3)

Executive Summary & Physicochemical Profiling

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is a synthetic small molecule characterized by a hydrophobic nitroaromatic core and a sulfonamide linkage. With a molecular formula of C13H11ClN2O4S and a monoisotopic mass of approximately 326.01 Da[1], this compound presents specific challenges for in vitro cell culture assays.

As a Senior Application Scientist, I emphasize that successful phenotypic screening or target engagement assays with this compound rely entirely on mastering its physicochemical behavior in aqueous media. The structural features of this molecule dictate three critical experimental variables:

  • Aqueous Insolubility: The chloromethylphenyl and nitroaromatic groups confer high lipophilicity, necessitating Dimethyl Sulfoxide (DMSO) as a primary vehicle.

  • Serum Protein Binding: Sulfonamides are notorious for high affinity to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS).

  • Photo-stability: Nitroaromatic compounds can undergo photo-degradation under sustained fluorescent laboratory lighting.

This guide provides a self-validating, step-by-step protocol to establish dosing guidelines that isolate the compound's true biological effect from solvent artifacts and serum-binding interference.

Safety & Handling Causality

Before initiating any protocol, personnel must address the compound's hazard profile. The compound is classified under GHS as causing Acute Toxicity (Category 4; Oral/Dermal/Inhalation), Skin Irritation (Category 2), and Serious Eye Damage (Category 1)[2].

  • Causality-Driven Handling: Because the compound is a toxic, low-molecular-weight powder, electrostatic dispersion during weighing can lead to inhalation exposure or cross-contamination of adjacent cell cultures. All initial solvation steps must be performed in a Class II Biosafety Cabinet or dedicated chemical fume hood using anti-static weighing boats.

Stock Solution Preparation

To ensure reproducibility across biological replicates, the preparation of the master stock must be standardized.

Protocol 1: 10 mM Master Stock Generation
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces ambient condensation, leading to rapid hydrolysis or degradation of the compound.

  • Solvation: Weigh exactly 3.26 mg of the compound and dissolve in 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to yield a 10 mM stock.

  • Homogenization: Vortex for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aliquot & Storage: Divide the stock into 20 µL aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C. Causality: Amber tubes protect the nitroaromatic moiety from photo-reduction. Aliquoting prevents repeated freeze-thaw cycles, which cause irreversible compound precipitation and concentration drift.

Table 1: Physicochemical & Stock Preparation Summary
ParameterValue / RecommendationRationale
CAS Number 118233-09-3[1]Primary identifier for inventory tracking.
Molecular Weight ~326.76 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSOPrevents aqueous "crashing out" during storage.
Stock Concentration 10 mMStandardized for 1000x dilution workflows.
Storage Conditions -20°C, desiccated, darkPrevents photo-degradation and hydrolysis.

The "Constant-DMSO" Dosing Workflow

A common critical error in cell culture dosing is directly adding varying volumes of a DMSO stock to culture wells to create a dose-response curve. This results in fluctuating DMSO concentrations across the plate. Because DMSO induces transcriptional changes and cytotoxicity above 0.1% - 0.5% (v/v) in most mammalian cell lines, varying the solvent concentration convolutes the assay readout, making it impossible to tell if cell death is due to the drug or the solvent[3].

To create a self-validating system , we utilize a "Constant-DMSO" intermediate dilution protocol. This ensures every well—from the maximum dose to the vehicle control—receives exactly the same percentage of DMSO.

Protocol 2: 10-Point Dose-Response Setup (0.1% Final DMSO)

Note: This protocol assumes a top final concentration of 10 µM in the assay plate.

  • Serial Dilution in 100% DMSO (Master Plate):

    • Add 20 µL of the 10 mM stock to Well A1 of a V-bottom 96-well plate.

    • Add 14 µL of 100% DMSO to wells A2 through A10.

    • Transfer 7 µL from A1 to A2, mix by pipetting, and repeat down the line to create a 3-fold serial dilution. Well A11 is the DMSO-only vehicle control.

  • Intermediate Aqueous Dilution (Intermediate Plate):

    • Prepare a second 96-well plate containing 248 µL of pre-warmed (37°C) complete culture media per well.

    • Transfer 2 µL from the Master Plate to the corresponding wells in the Intermediate Plate. Mix thoroughly.

    • Causality: This step dilutes the DMSO to 0.8% and the top drug concentration to 80 µM. Performing this intermediate step in a separate plate prevents the localized precipitation that occurs when high-concentration DMSO hits the aqueous media directly over the cell monolayer.

  • Final Dosing (Assay Plate):

    • To a 96-well assay plate containing cells in 87.5 µL of media, add 12.5 µL from the Intermediate Plate.

    • The final volume is 100 µL. The top concentration is now 10 µM, and the final DMSO concentration is locked at exactly 0.1% across all wells.

Workflow Visualization

Workflow Stock 10 mM Stock (100% DMSO) Serial 3-fold Serial Dilution (100% DMSO) Stock->Serial Transfer Inter Intermediate Plate (Dilute in Media) Serial->Inter 1:125 Dilution (0.8% DMSO) Assay Final Assay Plate (Cells in Media) Inter->Assay 1:8 Dilution (0.1% Final DMSO) Readout Viability/Phenotypic Readout Assay->Readout 24-72h Incubation

Figure 1: Constant-DMSO serial dilution workflow ensuring 0.1% solvent uniformity.

Serum Shift and Protein Binding Considerations

Sulfonamides like N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide are highly susceptible to the "Free Drug Hypothesis." In standard media supplemented with 10% FBS, a significant fraction of the compound will bind to albumin, rendering it biologically inactive.

To accurately determine the intrinsic potency (true IC50) of the compound, it is highly recommended to run a parallel Serum Shift Assay .

Table 2: Recommended Assay Matrix Conditions
ConditionFBS ConcentrationExpected Impact on CompoundApplication / Causality
Standard 10% FBSHigh protein binding; right-shifted IC50.Routine viability; mimics physiological protein levels.
Low Serum 1% - 2% FBSModerate binding; improved apparent potency.Target engagement assays where maximum free drug is needed.
Serum-Free 0% FBSMaximum free drug available to cells.Short-term mechanistic assays (<12 hours) to avoid starvation artifacts.

Experimental Insight: If the IC50 in 10% FBS is 5 µM, but drops to 0.1 µM in 1% FBS, the compound is highly protein-bound. This causality must be documented, as it directly impacts in vivo dose translation later in the drug development pipeline[3].

References

The protocols and methodologies described in this application note are grounded in standardized high-throughput screening and assay development guidelines.

  • Title: Assay Guidance Manual: In Vitro Cell-Based Assays Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL: [Link]

  • Title: Assay Guidance Manual: Assay Artifacts and Interferences (Solvent Effects) Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

Method

Preclinical Formulation Strategies for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Overcoming Solubility Barriers for In Vivo Injection

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Executive Summary The transition of novel small-molecule inhibitors from in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals

Executive Summary

The transition of novel small-molecule inhibitors from in vitro assays to in vivo preclinical models is frequently bottlenecked by poor aqueous solubility. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3) is a highly lipophilic synthetic derivative. Due to its halogenated and nitrated aromatic rings, it exhibits strong crystal lattice energy and negligible water solubility, making standard aqueous dosing impossible.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating formulation strategies. Rather than relying on trial and error, this document details the thermodynamic and kinetic causality behind excipient selection, ensuring you can achieve stable, precipitate-free solutions suitable for intravenous (IV) and intraperitoneal (IP) administration in murine models [1].

Physicochemical Profiling & Causality in Formulation Design

Before selecting a vehicle, we must profile the active pharmaceutical ingredient (API). The physical properties of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide dictate that simple pH adjustment will be insufficient for systemic injection; we must employ either thermodynamic co-solvency or host-guest complexation .

Table 1: Physicochemical Properties of the API
PropertyValueFormulation Implication
Molecular Formula C₁₃H₁₁ClN₂O₄SHigh molecular complexity; prone to hydrophobic aggregation.
Molecular Weight 326.76 g/mol Fits within standard Lipinski parameters, suitable for micellar entrapment.
Predicted XLogP ~3.3Highly lipophilic. Requires organic co-solvents or cyclodextrins for aqueous miscibility.
H-Bond Donors/Acceptors 1 / 4Sulfonamide NH provides limited hydrogen bonding; insufficient for pure aqueous dissolution.
Aqueous Solubility < 0.1 mg/mLCritical Barrier: Capillary blockade risk if injected directly. Must be fully solubilized.

Mechanistic Formulation Strategies

To achieve a target dosing concentration (e.g., 2–5 mg/mL) for in vivo injection, we utilize two distinct, industry-standard approaches.

Strategy A: The Micellar Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

This approach forces the API into solution using a cascading gradient of solvent polarities.

  • Causality: Dimethyl sulfoxide (DMSO) provides the initial thermodynamic energy to break the API's crystal lattice. Polyethylene glycol 400 (PEG400) acts as a miscible bridge that hydrogen-bonds with water, preventing the API from crashing out upon dilution [2]. Finally, Tween 80 forms protective micelles that encapsulate the hydrophobic core of the API, maintaining supersaturation in the bloodstream.

Strategy B: Host-Guest Complexation (20% HP-β-CD)

This approach relies on molecular encapsulation rather than solvent brute force.

  • Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a truncated cone with a lipophilic inner cavity and a hydrophilic exterior. The chloromethylnitrophenyl moiety of the API inserts into this cavity, shielding it from water. This method is highly biocompatible, minimizes injection-site necrosis, and avoids the mass-spectrometry signal suppression often caused by high concentrations of PEG400 [3, 4].

Table 2: Formulation Vehicle Comparison
ParameterStrategy A: Micellar Co-SolventStrategy B: HP-β-CD Complexation
Primary Mechanism Solvent polarity bridging & micellization1:1 Molecular inclusion complex
Best For High-dose IP or SC injectionsIV injections, sensitive PK studies
Toxicity Risk Moderate (DMSO/Tween 80 can cause hemolysis at high volumes)Low (Highly biocompatible)
LC-MS/MS Interference High (PEG400 causes ion suppression)Low

Experimental Workflows & Protocols

Formulation_Workflow Start N-(5-chloro-2-methyl-4-nitrophenyl) benzenesulfonamide API Solubility Aqueous Solubility Assessment (< 0.1 mg/mL) Start->Solubility Branch1 Strategy A: Micellar Co-Solvent System Solubility->Branch1 High Dose / Lipophilic Branch2 Strategy B: Cyclodextrin Inclusion Solubility->Branch2 Biocompatibility Focus StepA1 1. Dissolve in 10% DMSO (Crystal Lattice Disruption) Branch1->StepA1 StepB1 1. Prepare 20% HP-β-CD in 0.9% Saline Branch2->StepB1 StepA2 2. Add 40% PEG400 + 5% Tween 80 (Micelle Formation) StepA1->StepA2 StepA3 3. Dropwise addition of 45% Saline (Aqueous Phase Integration) StepA2->StepA3 QC Quality Control & Validation (DLS, HPLC-UV, Visual Inspection) StepA3->QC StepB2 2. Add API & Sonicate (37°C) (Thermodynamic Complexation) StepB1->StepB2 StepB3 3. Sterile Filtration (0.22 µm) (Removal of Uncomplexed API) StepB2->StepB3 StepB3->QC InVivo In Vivo Administration (IV / IP / SC Injection) QC->InVivo Pass Criteria Met

Caption: Decision tree and step-by-step workflow for the preclinical formulation of lipophilic APIs.

Protocol A: Preparation of the Micellar Co-Solvent System

Target: 2.5 mg/mL API in 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

  • API Weighing: Weigh exactly 2.5 mg of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide into a sterile glass vial.

  • Primary Solubilization: Add 100 µL (10% v/v) of anhydrous DMSO. Vortex vigorously and sonicate for 2–3 minutes until the solution is optically clear.

    • Expert Insight: Never proceed if micro-crystals remain. DMSO must completely dissolve the API before other excipients are introduced.

  • Co-Solvent Addition: Add 400 µL (40% v/v) of PEG400. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Integration: Add 50 µL (5% v/v) of Tween 80. Vortex thoroughly. The solution will become slightly viscous but must remain completely transparent.

  • Aqueous Dilution (Critical Step): Slowly add 450 µL (45% v/v) of 0.9% sterile saline dropwise while continuously vortexing the vial.

    • Expert Insight: Rapid addition of saline causes localized supersaturation, leading to irreversible API precipitation. Dropwise addition ensures the API is kinetically trapped within the Tween 80 micelles.

  • Self-Validation Check: Hold the vial up to a light source. If the solution is cloudy or exhibits a strong Tyndall effect (scattering of a laser pointer beam), the API has crashed out. The protocol has failed and must be restarted. A successful formulation will be perfectly clear.

Protocol B: Preparation of the HP-β-CD Inclusion Complex

Target: 2.0 mg/mL API in 20% (w/v) HP-β-CD.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 0.9% sterile saline to create a 20% (w/v) stock solution. Stir until completely clear.

  • API Addition: Weigh 20 mg of the API and add it directly to the 10 mL HP-β-CD solution.

  • Thermodynamic Driving: Place the suspension in a bath sonicator set to 37°C. Sonicate for 45–60 minutes.

    • Expert Insight: The thermal energy and cavitation overcome the activation energy required for the API to displace water molecules inside the cyclodextrin cavity, forming the inclusion complex [3].

  • Equilibration & Filtration: Allow the solution to cool to room temperature (25°C) for 30 minutes. Pass the solution through a 0.22 µm PVDF sterile syringe filter.

  • Self-Validation Check: Because uncomplexed API will not dissolve and will be caught by the filter, you must verify the final concentration. Run a rapid HPLC-UV assay on the filtrate. A recovery of >95% of the target concentration validates the system.

Quality Control & Analytical Validation

To ensure rigorous scientific integrity (E-E-A-T) before injecting live animals, the following QC metrics must be met:

  • Dynamic Light Scattering (DLS): For Strategy A, run a DLS scan. The Z-average diameter should be < 50 nm, confirming the presence of uniform micelles rather than sub-visible drug aggregates.

  • Excipient Interference Awareness: If the formulation is intended for Pharmacokinetic (PK) blood draws, note that PEG400 and Tween 80 can cause severe ion suppression in LC-MS/MS analysis [4]. Communicate with your bioanalytical team to ensure they utilize a chromatographic gradient that elutes PEG400 away from the API's retention time.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations AAPS PharmSciTech (via NCBI PMC) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Pharmaceutics (MDPI) URL:[Link]

  • Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation Pharmaceutical Biology (Taylor & Francis) URL:[Link]

  • Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

Application

Application Note: High-Resolution NMR Characterization Protocol for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Executive Summary N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is a highly functionalized intermediate frequently utilized in the development of kinase inhibitors and antimicrobial agents. The molecule consists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is a highly functionalized intermediate frequently utilized in the development of kinase inhibitors and antimicrobial agents. The molecule consists of two distinct aromatic systems—a benzenesulfonyl core and a heavily substituted aniline ring[1]—linked by a sulfonamide bridge. Accurate structural elucidation of this compound is critical for quality control and downstream synthetic applications.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. By combining 1D ( 1 H, 13 C) and 2D (HSQC, HMBC, NOESY) techniques, we establish a rigorous framework for assigning every nucleus, explaining the electronic causality behind the observed chemical shifts, and ensuring absolute structural confidence.

Structural Anatomy & Chemical Shift Causality

Understanding the electronic environment of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is essential for predicting and interpreting its NMR spectrum. The molecule's chemical shifts are governed by a complex interplay of inductive (-I, +I), resonance (-M, +M), and anisotropic effects.

  • The Sulfonamide NH: The NH proton is highly deshielded by the adjacent electron-withdrawing sulfonyl ( SO2​ ) group. When analyzed in a strongly hydrogen-bonding solvent like DMSO- d6​ , the chemical exchange rate of this labile proton is suppressed, allowing it to appear as a distinct, broad singlet in the far downfield region (δ 9.5–10.5 ppm)[2].

  • The Benzenesulfonyl Ring: The SO2​ group exerts a strong -I and -M effect on the unsubstituted benzene ring. This results in a classic multiplet pattern where the ortho protons (H-2', H-6') are the most deshielded (δ ~7.85 ppm), followed by the para (H-4') and meta (H-3', H-5') protons[3].

  • The Substituted Aniline Ring: The aniline precursor (5-chloro-2-methyl-4-nitroaniline) dictates a 1,2,4,5-tetrasubstitution pattern[1]. The two remaining protons (H-3 and H-6) are para to each other, meaning they will not exhibit standard ortho or meta coupling, appearing as two distinct singlets.

    • H-3 is flanked by the electron-donating methyl group and the strongly electron-withdrawing nitro group. The dominant deshielding cone of the nitro group pushes H-3 significantly downfield (δ ~8.15 ppm).

    • H-6 is situated between the chloro group and the sulfonamide nitrogen. The chloro group has competing -I and +M effects, resulting in a milder deshielding effect compared to the nitro group, placing H-6 further upfield (δ ~7.55 ppm).

High-Resolution NMR Acquisition Protocol

To ensure a self-validating system, the protocol relies on strict instrument calibration and orthogonal 2D NMR validation. The use of DMSO- d6​ is mandatory to prevent the loss of the sulfonamide NH signal and to resolve overlapping aromatic resonances[4].

Step-by-Step Methodology
  • Sample Preparation: Weigh precisely 15 mg of the synthesized compound. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm precision NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Achieve thermal equilibrium at 298 K. Lock the magnetic field to the deuterium resonance of DMSO- d6​ and perform automated gradient shimming (Z1-Z5) to achieve a line width at half-height of 0.5 Hz for the TMS peak.

  • 1D 1 H Acquisition: Execute a standard proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and acquire 1024–2048 scans to ensure adequate signal-to-noise ratio for quaternary carbons[5].

  • 2D Acquisition (The Self-Validation Engine):

    • Acquire HSQC to map all protonated carbons.

    • Acquire HMBC to assign quaternary carbons (C-1, C-2, C-4, C-5) and link the benzenesulfonyl and aniline fragments.

    • Acquire NOESY to spatially differentiate the H-3 and H-6 singlets based on their proximity to the methyl group.

Experimental_Workflow S1 Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 S2 Instrument Calibration Lock (DMSO-d6), Shim (Z1-Z5), Tune/Match S1->S2 S3 1D Acquisition 1H (16 scans) & 13C (1024 scans) S2->S3 S4 2D Acquisition COSY, HSQC, HMBC, NOESY S3->S4 S5 Self-Validating Assignment Cross-reference 1D shifts with 2D correlations S4->S5

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

Spectral Data & Self-Validating Assignment

The quantitative data extracted from the 1D spectra must be cross-referenced against the theoretical causality outlined in Section 2. The tables below summarize the expected chemical shifts based on empirical data from analogous benzenesulfonamide derivatives[6].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Causality / Assignment Logic
NH 10.25br s1H-Deshielded by SO2​ ; broad due to quadrupolar relaxation / exchange.
H-3 8.15s1H-Aniline ring; highly deshielded by ortho-nitro group's -M effect.
H-2', H-6' 7.85d2H7.8Benzenesulfonyl ring; ortho to strongly electron-withdrawing SO2​ .
H-4' 7.65t1H7.5Benzenesulfonyl ring; para to SO2​ .
H-6 7.55s1H-Aniline ring; ortho to NH and Cl; milder deshielding than H-3.
H-3', H-5' 7.50t2H7.6Benzenesulfonyl ring; meta to SO2​ .
CH 3​ 2.25s3H-Methyl group on aniline ring; standard aliphatic region.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeCausality / Assignment Logic
C-4 145.5CAniline ring; attached to NO 2​ (strongest deshielding).
C-1' 139.8CBenzenesulfonyl ring; attached to SO 2​ .
C-1 136.2CAniline ring; attached to sulfonamide NH.
C-4' 133.5CHBenzenesulfonyl ring; para carbon.
C-2 132.0CAniline ring; attached to CH 3​ .
C-3', C-5' 129.5CHBenzenesulfonyl ring; meta carbons.
C-3 128.2CHAniline ring; ortho to NO 2​ .
C-2', C-6' 127.1CHBenzenesulfonyl ring; ortho carbons.
C-5 126.5CAniline ring; attached to Cl.
C-6 121.0CHAniline ring; ortho to NH.
CH 3​ 17.5CH 3​ Methyl carbon.

2D NMR Connectivity Logic

To achieve absolute trustworthiness, the assignment of the two aniline singlets (H-3 and H-6) must not rely solely on theoretical chemical shifts. We employ a self-validating logic loop using HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • NOESY Validation: The methyl protons (δ 2.25) will show a strong spatial correlation (NOE cross-peak) to H-3 (δ 8.15), definitively identifying H-3. H-6 (δ 7.55) is too far from the methyl group to show an NOE.

  • HMBC Validation: The methyl protons will show 2JCH​ and 3JCH​ long-range couplings to C-2 and C-3, respectively. H-3 will show a strong 3JCH​ coupling to the highly deshielded C-4 (NO 2​ -bearing carbon). Conversely, H-6 will show 3JCH​ couplings to C-1 and C-5.

HMBC_NOESY_Logic H3 H-3 (δ 8.15) Singlet C4 C-4 (δ 145.5) H3->C4 HMBC (3J) H6 H-6 (δ 7.55) Singlet C1 C-1 (δ 136.2) H6->C1 HMBC (3J) CH3 CH3 (δ 2.25) Singlet CH3->H3 NOESY (Spatial) C2 C-2 (δ 132.0) CH3->C2 HMBC (2J)

Fig 2. Orthogonal validation of aniline ring singlets via HMBC and NOESY correlations.

References

  • Title : 13852-51-2 | 5-chloro-2-methyl-4-nitroaniline - ChemScene Source : chemscene.com URL : 1

  • Title : Benzenesulfonamide(98-10-2) 1H NMR spectrum - ChemicalBook Source : chemicalbook.com URL : 3

  • Title : Experimental chemical shifts (ppm) in DMSO-d6, CD3OD, and CD3Cl, and their differences - ResearchGate Source : researchgate.net URL : 2

  • Title : 1,4-Benzenesulfonamide Derivatives | DDDT - Dove Medical Press Source : dovepress.com URL : 6

  • Title : Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma - PMC Source : nih.gov URL : 4

  • Title : Synthesis of benzotriazole–amino acid–benzenesulfonamide conjugates and phenylsulfonyl-dipeptides - Arkivoc Source : arkat-usa.org URL : 5

Sources

Method

High-Throughput Screening Protocol for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Assay Optimization and Hit Validation

Executive Summary & Mechanistic Rationale The compound N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) represents a highly specific structural class frequently encountered in targeted High-Through...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) represents a highly specific structural class frequently encountered in targeted High-Throughput Screening (HTS) libraries. Structurally, it is defined by two critical moieties that dictate its behavior in biochemical assays: a benzenesulfonamide group and a nitroaromatic ring.

From a pharmacological perspective, primary sulfonamides are the classical pharmacophore for inhibiting metalloenzymes, most notably Carbonic Anhydrases (CAs), by directly coordinating with the active-site zinc (Zn²⁺) ion [1]. However, from a screening perspective, the nitroaromatic moiety is a well-documented structural alert for Pan Assay Interference Compounds (PAINS)[2]. Nitro groups can undergo enzymatic or chemical reduction in the presence of assay reducing agents (e.g., DTT), leading to redox cycling that artificially depletes reagents or generates hydrogen peroxide (H₂O₂). Furthermore, nitroaromatics strongly absorb in the UV-Vis spectrum (350–450 nm), causing severe inner-filter effects in standard colorimetric assays.

To successfully screen this compound, the protocol must be a self-validating system . This application note details a red-shifted Fluorescence Polarization (FP) primary assay to bypass optical interference, coupled directly with an orthogonal redox counter-screen to rule out PAINS liabilities, ensuring absolute data trustworthiness [3].

Mechanism cluster_True Pharmacological Target cluster_False PAINS Liability Cmpd N-(5-chloro-2-methyl-4-nitrophenyl) benzenesulfonamide Sulf Sulfonamide Group Cmpd->Sulf Nitro Nitroaromatic Group Cmpd->Nitro Zn Zn2+ Coordination (CA IX Active Site) Sulf->Zn Redox Redox Cycling & Inner-Filter Effect Nitro->Redox

Divergent mechanistic pathways of CAS 118233-09-3: true inhibition vs. assay interference.

Compound Handling and Acoustic Dispensing

The hydrophobic chloro-methyl-phenyl tail of this compound significantly reduces its aqueous solubility. Standard pin-tool transfer methods often lead to compound precipitation in the aqueous dead-volume, resulting in false negatives.

Causality-Driven Methodology: To prevent precipitation and carryover, the compound must be prepared in 100% anhydrous DMSO and dispensed using acoustic droplet ejection (e.g., Labcyte Echo). By transferring nanoliter volumes of the compound directly into the final assay buffer containing a mild detergent, we maintain the compound below its critical aggregation concentration.

Preparation Steps:
  • Stock Solution: Dissolve N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in desiccated, light-protected matrix tubes (the nitro group is photolabile).

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% CHAPS. Expert Insight: CHAPS is chosen over Triton X-100 because it is less likely to form large micelles that sequester hydrophobic sulfonamides, ensuring the free fraction of the drug remains available for target engagement.

Primary HTS Protocol: Red-Shifted Fluorescence Polarization (FP)

To bypass the inherent UV-Vis absorbance of the nitroaromatic ring, we utilize a red-shifted FP assay (Excitation: 590 nm / Emission: 620 nm) targeting Carbonic Anhydrase IX (CA IX). The assay measures the displacement of a Texas Red-conjugated sulfonamide tracer from the enzyme's active site.

Step-by-Step Protocol:
  • Plate Preparation: Use 384-well black, flat-bottom, low-binding microplates.

  • Compound Dispensing: Acoustically dispense 50 nL of the compound (from a 10-point dose-response titration plate in DMSO) into the dry 384-well plate.

  • Enzyme Addition: Add 10 µL of 10 nM recombinant human CA IX in assay buffer. Incubate for 15 minutes at room temperature to allow the sulfonamide to coordinate with the active-site Zn²⁺.

  • Tracer Addition: Add 10 µL of 2 nM Texas Red-sulfonamide tracer.

  • Equilibration: Centrifuge the plate at 1,000 x g for 1 minute. Incubate in the dark for 45 minutes to reach binding equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader equipped with FP optics (Ex: 590 nm, Em: 620 nm, utilizing parallel and perpendicular polarizing filters).

Table 1: Optimized HTS Assay Parameters
ParameterValueMechanistic Rationale
Final DMSO Concentration 0.25% (v/v)Prevents enzyme denaturation while maintaining compound solubility.
Tracer Concentration 1 nM (Final)Kept below the Kd​ of the tracer to ensure high assay sensitivity.
Incubation Time 60 mins totalAllows slow-binding sulfonamides to reach thermodynamic equilibrium.
Z'-Factor > 0.75Validates the assay as highly robust for HTS campaigns [3].

Self-Validating Counter-Screen: Redox Liability Triage

Because the primary assay relies on target binding, it is insulated from many artifacts. However, if the compound acts as a redox cycler, it can generate reactive oxygen species (ROS) that oxidize the enzyme, mimicking allosteric inhibition. To ensure trustworthiness, any hit must immediately pass an Amplex Red counter-screen.

Amplex Red Counter-Screen Protocol:
  • Dispense 50 nL of the compound into a 384-well plate.

  • Add 20 µL of counter-screen buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 50 µM Amplex Red, 0.1 U/mL Horseradish Peroxidase).

  • Expert Insight: The inclusion of DTT is critical. It acts as the electron donor. If the nitroaromatic compound is a redox cycler, it will accept electrons from DTT and transfer them to ambient oxygen, generating H₂O₂.

  • Incubate for 30 minutes at room temperature.

  • Read fluorescence (Ex: 530 nm / Em: 590 nm). An increase in fluorescence indicates H₂O₂ generation, flagging the compound as a PAINS false positive.

HTS_Workflow Lib Compound Library (CAS 118233-09-3) Pri Primary FP Assay (Red-Shifted Tracer) Lib->Pri Acoustic Dispensing Count Redox Counter-Screen (Amplex Red) Pri->Count Active Hits Orth Orthogonal Validation (Thermal Shift) Count->Orth No Interference False False Positive (Redox/Optical Interference) Count->False H2O2 Generation Val Validated Hit (True Zn2+ Binder) Orth->Val Target Engagement

Workflow for screening nitroaromatic sulfonamides, integrating self-validating counter-screens.

Data Interpretation & Validation Metrics

A true positive screening result for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide requires a dose-dependent decrease in Fluorescence Polarization (indicating tracer displacement) coupled with a flat baseline in the Amplex Red assay.

Table 2: Representative Hit Validation Metrics
Compound / ControlPrimary FP Assay (IC₅₀)Amplex Red Assay (H₂O₂ generated)Triage Decision
Acetazolamide (Positive Control) 25 nM< 0.1 µM (Background)Valid Hit
CAS 118233-09-3 (Test Compound) 140 nM< 0.1 µM (Background)Valid Hit
Known Nitro-PAINS Control 850 nM> 5.0 µM (High ROS)False Positive
DMSO (Negative Control) N/A< 0.1 µM (Background)Baseline

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. URL:[Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Application

Application Notes and Protocols for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: A Guide to Solvent Compatibility and Solubility

Introduction: The Critical Role of Solubility in the Research and Development of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS Number: 118233-09-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in the Research and Development of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS Number: 118233-09-3) is a substituted benzenesulfonamide derivative.[1][2][3] The benzenesulfonamide moiety is a key structural feature in a variety of pharmacologically active compounds.[4] Given its complex structure, featuring a combination of polar (nitro, sulfonamide) and non-polar (benzene rings, methyl group) functionalities, understanding its behavior in different solvents is paramount for its application in medicinal chemistry, chemical synthesis, and drug development.[5]

The solubility of a compound dictates its bioavailability, ease of formulation, and its suitability for various analytical and screening techniques.[6][7] In early-stage drug discovery, for instance, poor aqueous solubility can be a significant hurdle, while in chemical synthesis, selecting an appropriate solvent is crucial for reaction efficiency and purification.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the determination of solvent compatibility and solubility for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. While specific experimental data for this compound is not extensively published, this guide offers a robust framework based on established chemical principles and standard laboratory protocols to empower researchers to generate reliable data.[5]

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[6] The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[7][10]

Table 1: Physicochemical Properties of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

PropertyValue/InformationSource
CAS Number 118233-09-3[1][2][3]
Molecular Formula C13H11ClN2O4S[1]
Appearance Likely a crystalline solidInferred from related compounds[4][11]

Structural Analysis and Solubility Prediction:

  • Benzenesulfonamide Core: This group has both polar (S=O and N-H bonds) and non-polar (benzene ring) character. The parent compound, benzenesulfonamide, is insoluble in water but soluble in organic solvents like ethanol and ether.[11] It is also readily soluble in alkaline solutions due to the acidic nature of the sulfonamide proton.[11]

  • Substituents: The chloro, methyl, and nitro groups on the second phenyl ring further modify the molecule's properties. The nitro group is strongly electron-withdrawing and polar, potentially increasing solubility in polar solvents. The chloro and methyl groups are non-polar, which might enhance solubility in less polar organic solvents.

Based on this structure, N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is predicted to have low aqueous solubility but should be soluble in a range of organic solvents.

Predictive Solubility and Compatibility Chart

The following chart provides a qualitative prediction of solubility and compatibility. These predictions should be experimentally verified.

Table 2: Predicted Solubility and Compatibility of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in Common Laboratory Solvents

SolventPolarityPredicted SolubilityPredicted CompatibilityRationale
Water HighVery LowCompatibleThe large non-polar surface area will likely dominate over the polar groups.[12]
Methanol/Ethanol HighModerate to HighCompatibleThe alcohol's ability to hydrogen bond and its alkyl chain should effectively solvate the molecule.[12]
Dimethyl Sulfoxide (DMSO) High (Aprotic)HighCompatibleA powerful polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF) High (Aprotic)HighCompatibleSimilar to DMSO, a good solvent for polar and large organic molecules.
Acetonitrile MediumModerateCompatibleA polar aprotic solvent that should offer moderate solubility.
Acetone MediumModerate to HighCompatibleA polar aprotic ketone that is a good solvent for many organic compounds.[4]
Dichloromethane (DCM) LowModerateCompatibleA common, relatively non-polar solvent that should dissolve the compound.
Ethyl Acetate LowModerateCompatibleA moderately polar solvent often used in chromatography and extractions.
Toluene Low (Non-polar)Low to ModerateCompatibleThe aromatic nature of toluene may provide some favorable interactions with the benzene rings of the solute.
Hexane/Heptane Very Low (Non-polar)Very LowCompatibleThe high polarity of the nitro and sulfonamide groups will likely make it insoluble in aliphatic hydrocarbons.[12]

Experimental Protocol for Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5][10][13] This technique ensures that the solvent is fully saturated with the solute, providing an accurate measurement of solubility at a given temperature.

Materials and Equipment
  • N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (solid)

  • Selected solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5][10]

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[14]

    • Agitate the samples at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10][14] It is advisable to determine the time to equilibrium by taking measurements at various time points until the concentration plateaus.[14]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed.[10][14]

    • Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[10]

  • Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.[10] A calibration curve must be prepared using standard solutions of known concentrations.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow Diagram for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Reporting A Add excess solid to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm syringe filter C->D Clarification E Dilute filtrate to a known concentration D->E F Analyze by HPLC against a calibration curve E->F G Report solubility (mg/mL or mol/L) at specified temperature F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solvent Compatibility Assessment

Solvent compatibility is crucial to avoid degradation of the compound during storage or in an experimental setting. Based on the functional groups present, the following compatibilities can be inferred.

Table 3: Solvent Compatibility Assessment

Solvent TypeCompatibilityPotential Issues
Protic Solvents (e.g., water, alcohols) Generally CompatibleNo major issues are expected under neutral conditions.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone) Generally CompatibleThese are excellent choices for preparing stock solutions due to their high solvating power and general inertness.
Non-polar Solvents (e.g., Toluene, Hexane) Generally CompatibleWhile solubility may be low, no reaction is expected.
Strongly Acidic or Basic Solvents Caution Advised The sulfonamide group can be deprotonated by strong bases. The nitro group can be reduced under certain conditions. The amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions.
Decision Workflow for Solvent Selection

Caption: Decision-making workflow for selecting an appropriate solvent.

Protocol for Stock Solution Preparation

Preparing a stable, accurate stock solution is a critical first step for most experiments.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble and stable (e.g., DMSO).

  • Weighing: Accurately weigh a precise amount of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide using an analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the selected solvent and gently swirl to dissolve the compound. Sonication can be used to aid dissolution if necessary.[15]

  • Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C) to minimize degradation and solvent evaporation.

Conclusion and Data Interpretation

By following the protocols outlined in this guide, researchers can generate reliable solubility and compatibility data for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. This information is invaluable for:

  • Drug Discovery: Informing decisions about lead optimization and formulation development.[6]

  • Chemical Synthesis: Selecting appropriate solvents for reactions and purifications.

  • Analytical Chemistry: Developing robust analytical methods for quantification.

A systematic approach to determining these fundamental physicochemical properties is a hallmark of rigorous scientific research and is essential for the successful advancement of any project involving this or similar novel chemical entities.

References

  • Zhang, L., et al. (2020). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]

  • Vanthuyne, N., & Tauk, L. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Retrieved from [Link]

  • Ghaffari, A., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Vanthuyne, N., & Tauk, L. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from [Link]

  • Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. ACS Publications. Retrieved from [Link]

  • NextSDS. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide Synthesis

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is specifically designed for drug development professionals and synthetic chemists facing low yields, side reactions, or complete reaction failures when a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is specifically designed for drug development professionals and synthetic chemists facing low yields, side reactions, or complete reaction failures when attempting the sulfonylation of highly deactivated, sterically hindered anilines.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind reaction failures and provide a self-validating, robust methodology to ensure high-yield synthesis.

Mechanistic FAQs: Understanding the Substrate

Q: Why does the standard Schotten-Baumann sulfonylation fail or give <10% yield for 5-chloro-2-methyl-4-nitroaniline? A: The failure is rooted in severe electronic deactivation combined with steric shielding. Your starting material is an exceptionally poor nucleophile.

  • Electronic Deactivation: The para-nitro group withdraws electron density from the amine nitrogen via strong resonance effects, while the meta-chloro group further depletes electron density through inductive withdrawal.

  • Steric Hindrance: The ortho-methyl group creates a physical shield that blocks the electrophilic sulfur of benzenesulfonyl chloride from optimal orbital overlap. Standard bases like triethylamine (TEA) or pyridine are thermodynamically insufficient to drive this specific nucleophilic acyl substitution[1].

Q: What is the optimal base and solvent system to force this reaction? A: To overcome the massive activation energy barrier, you must bypass the neutral amine's poor nucleophilicity by pre-deprotonating it to form a highly reactive anilide anion . or Dimethylformamide (DMF) is the gold standard for this transformation[2]. This anion-mediated approach shifts the reaction from a sluggish neutral attack to a rapid, irreversible anionic attack.

Q: My TLC shows complete consumption of the starting material, but my isolated yield of the mono-sulfonamide is low. A higher Rf​ spot is prominent. What happened? A: This is a classic case of over-sulfonylation (bis-sulfonylation) . The desired mono-sulfonamide product possesses a highly acidic N-H proton ( pKa​ ~8-9) due to the electron-withdrawing benzenesulfonyl and nitrophenyl groups[2]. In the presence of excess base and benzenesulfonyl chloride, the mono-sulfonamide rapidly deprotonates and reacts a second time. This must be mitigated by strict stoichiometric control or corrected via a post-reaction mild base hydrolysis[1].

Quantitative Data: Condition Screening & Yield Comparison

To illustrate the causality between base strength, chemoselectivity, and overall yield, review the following condition optimization matrix. This data demonstrates why standard protocols[3] fail for this specific deactivated substrate.

Reaction ConditionBase Strength / Eq.SolventTempMajor Product ObservedExpected Yield
Standard Amine Base Triethylamine (1.5 eq)DCMRTUnreacted Starting Material< 5%
Catalytic Additive Pyridine + DMAP (0.1 eq)DCMRefluxMono-sulfonamide30 - 40%
Anion-Mediated (Optimized) NaH (1.1 eq) THF 0 °C to RT Mono-sulfonamide 85 - 95%
Excess Reagents NaH (2.5 eq)THFRTBis-sulfonamide< 20% (Mono)

Self-Validating Experimental Protocol: Anion-Mediated Sulfonylation

This protocol utilizes NaH to ensure complete deprotonation. It is designed as a self-validating system —meaning physical observations during the procedure will confirm if the chemistry is proceeding correctly before you move to the next step.

Step 1: Preparation & Inert Atmosphere Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon). Dissolve 5-chloro-2-methyl-4-nitroaniline (1.0 eq, 5.0 mmol) in strictly anhydrous THF (25 mL, 0.2 M).

Step 2: Deprotonation (Validation Step) Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq, 5.5 mmol) in three small portions.

  • Causality & Validation: You must observe bubbling (H₂ gas evolution). The evolution of gas is your physical validation that the anilide anion is forming. Wait until gas evolution completely ceases (approx. 30 mins) before proceeding. If no gas evolves, your NaH is quenched (inactive) or your solvent is wet.

Step 3: Electrophilic Addition To the dark anilide anion solution at 0 °C, add benzenesulfonyl chloride (1.05 eq, 5.25 mmol) dropwise over 15 minutes. Causality: The slight 1.05 eq excess ensures complete reaction while minimizing the risk of bis-sulfonylation. Maintain at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours.

Step 4: In-Process Control (IPC) & Quenching Perform a TLC check (Hexane:EtOAc 3:1).

  • If the reaction is complete, quench carefully with saturated aqueous NH₄Cl (10 mL) to destroy any unreacted NaH and protonate the product.

  • Troubleshooting: If a high Rf​ spot (bis-sulfonamide) is present, add 1M NaOH (10 mL) and stir vigorously for 2 hours. Causality: The second sulfonyl group is sterically crowded and highly labile; mild aqueous base selectively hydrolyzes the bis-adduct back to the desired mono-sulfonamide without cleaving the primary sulfonamide bond.

Step 5: Isolation & Purification Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot Ethanol/Water to yield pure N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

Visualizations: Workflows & Troubleshooting Logic

Workflow SM 5-chloro-2-methyl-4-nitroaniline (Sterically Hindered & Deactivated) Deprotonation Step 1: Deprotonation (1.1 eq NaH in THF, 0 °C) SM->Deprotonation Overcome Deactivation Anion Anilide Anion (Highly Active Nucleophile) Deprotonation->Anion H2 Gas Evolution (Visual Validation) Sulfonylation Step 2: Sulfonylation (+ 1.05 eq Benzenesulfonyl Chloride) Anion->Sulfonylation Product Target Mono-Sulfonamide (Desired Product) Sulfonylation->Product Controlled Stoichiometry BisProduct Bis-Sulfonamide (High Rf Side Product) Sulfonylation->BisProduct Excess Electrophile Hydrolysis Base Hydrolysis (1M NaOH, 2h) BisProduct->Hydrolysis Corrective Step Hydrolysis->Product Cleaves 2nd Sulfonyl Group

Caption: Mechanistic workflow for anion-mediated sulfonylation and bis-sulfonamide correction.

Troubleshooting Issue Low Yield / Reaction Failure CheckSM Is unreacted aniline present on TLC? Issue->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckBase Base Strength Issue: Switch from TEA/Pyridine to NaH YesSM->CheckBase CheckByprod Are there new spots on TLC? NoSM->CheckByprod HighRf High Rf Spot: Bis-sulfonylation CheckByprod->HighRf LowRf Low Rf Spot / Aqueous: Sulfonyl Chloride Hydrolysis CheckByprod->LowRf FixBis Reduce equivalents or perform mild base hydrolysis HighRf->FixBis FixHydro Ensure strictly anhydrous conditions (Dry THF/N2) LowRf->FixHydro

Caption: Diagnostic decision tree for troubleshooting low yields in sulfonamide synthesis.

References

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties Bioorganic Chemistry / PubMed[Link][4]

  • Recent Advances in Synthesis of Sulfonamides: A Review Chemistry & Biology Interface [Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide Precipitation in Aqueous Media

Welcome to the technical support center for n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility and precipitation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific rationale for the recommended experimental choices.

Section 1: Understanding the Physicochemical Properties of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

A thorough understanding of the physicochemical properties of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is the first step in troubleshooting precipitation issues. As a sulfonamide-containing molecule, its solubility is expected to be significantly influenced by pH.

FAQ 1: What are the likely physicochemical properties of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide and how do they influence its aqueous solubility?
  • Acidity (pKa): The sulfonamide group (-SO₂NH-) has an acidic proton. The pKa of benzenesulfonamide is approximately 10, but the presence of electron-withdrawing groups (nitro and chloro groups) on the phenyl ring of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is expected to lower its pKa, likely placing it in the range of 6-8. This is a critical parameter as it dictates the pH at which the compound transitions from its neutral, likely less soluble form, to its ionized, more soluble form.[1][2]

  • Solubility: The neutral form of the molecule is expected to have low intrinsic aqueous solubility due to its largely hydrophobic structure. As the pH of the aqueous medium increases above the pKa, the sulfonamide proton dissociates, forming an anionic species which is significantly more water-soluble.[1]

  • Lipophilicity (LogP/LogD): The predicted octanol-water partition coefficient (LogP) for the neutral species is likely to be high, indicating a preference for lipidic environments over aqueous ones. The distribution coefficient (LogD) will be pH-dependent, decreasing as the pH rises above the pKa due to ionization.

The relationship between pH, pKa, and the solubility of an acidic compound like n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide can be visualized as follows:

cluster_solubility pH-Dependent Solubility of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide Low_pH Low pH (pH < pKa) Low_Solubility Predominantly Neutral Species (Low Aqueous Solubility) Low_pH->Low_Solubility Leads to pKa_point pH ≈ pKa Increasing_Solubility Mixture of Neutral and Ionized Species (Increasing Solubility) pKa_point->Increasing_Solubility Transition Point High_pH High pH (pH > pKa) High_Solubility Predominantly Ionized Species (High Aqueous Solubility) High_pH->High_Solubility Leads to cluster_kinetic_solubility Kinetic Solubility Troubleshooting Workflow Start Precipitation upon dilution of DMSO stock Step1 Reduce final DMSO concentration Start->Step1 Step2 Lower stock concentration Step1->Step2 Step3 Modify dilution technique Step2->Step3 Step4 Perform Kinetic Solubility Assay Step3->Step4 Outcome Determine kinetic solubility limit and optimize experimental conditions Step4->Outcome cluster_asd_prep Amorphous Solid Dispersion (ASD) Preparation Workflow Start Poorly soluble crystalline drug Step1 Dissolve drug and polymer in a common solvent Start->Step1 Step2 Solvent evaporation (e.g., rotary evaporator) Step1->Step2 Step3 Drying under vacuum Step2->Step3 Step4 Characterize solid (PXRD, DSC) Step3->Step4 Outcome Amorphous solid dispersion with enhanced solubility Step4->Outcome

Caption: Workflow for preparing an amorphous solid dispersion.

Section 4: Final Recommendations

When encountering precipitation of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, a systematic approach is key. Begin by understanding and experimentally determining its fundamental physicochemical properties, particularly its pKa and pH-dependent solubility. For immediate troubleshooting of precipitation from organic stock solutions, optimize your dilution procedure and determine the kinetic solubility limit. To address pH-shift precipitation, systematically screen for effective excipients such as co-solvents, surfactants, and cyclodextrins. For more persistent issues or for the development of robust formulations, consider advanced characterization techniques to investigate polymorphism and explore enabling technologies like amorphous solid dispersions.

This guide provides a comprehensive framework for addressing the precipitation challenges associated with n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. By applying these principles and protocols, you can develop a deeper understanding of your compound's behavior and formulate effective solutions for your research needs.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. [Link]

  • Strategic Screening for Solubility Solutions. Pharmaceutical Technology. [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • Use of a screening method to determine excipients which optimize the extent and stability of supersaturated drug solutions and application of this system to solid formulation design. PubMed. [Link]

  • (PDF) Polymorph Screen and Characterization of Cardiosulfa and Its Analogs. ResearchGate. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • Monitoring real time polymorphic transformation of sulfanilamide by diffuse reflectance visible spectroscopy. PMC. [Link]

  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. Kinam Park. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Optimizing Drug Solubility. Contract Pharma. [Link]

  • Determination of pKa Values by Liquid Chromatography. LCGC North America. [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. MDPI. [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. [Link]

  • (PDF) Polymorphism in Sulfonamides. ResearchGate. [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. [Link]

  • N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE. NextSDS. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. NIST. [Link]

  • The Effect of Ionic Strength on the Solubility of an Electrolyte. ResearchGate. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Nature.com. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

  • Monitoring real time polymorphic transformation of sulfanilamide by diffuse reflectance visible spectroscopy. University of Huddersfield Research Portal. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. PMC. [Link]

  • 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Overview This support center provides authoritative troubleshooting and optimization strategies for the LC-MS/MS analysis of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3). Due to its unique str...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview This support center provides authoritative troubleshooting and optimization strategies for the LC-MS/MS analysis of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3). Due to its unique structural motifs—a labile nitro group, an acidic sulfonamide moiety, and a chlorinated aromatic ring—this compound requires precise tuning of electrospray ionization (ESI) parameters and collision-induced dissociation (CID) energies to achieve high sensitivity and prevent premature in-source fragmentation.

Experimental Workflow & Fragmentation Pathways

To establish a self-validating analytical method, scientists must first understand the ionization and fragmentation behavior of the target molecule.

LCMS_Workflow N1 1. Syringe Infusion (1-10 µg/mL) N2 2. Polarity Selection Evaluate ESI- vs ESI+ N1->N2 N3 3. Precursor Optimization Tune DP/Fragmentor N2->N3 N4 4. Product Ion Scan Identify MS2 Fragments N3->N4 N5 5. MRM Optimization Tune Collision Energy N4->N5 N6 6. LC Method Column & Gradient N5->N6

Step-wise LC-MS/MS parameter optimization workflow for nitroaromatic sulfonamides.

Fragmentation M [M-H]- Precursor m/z 325 (35Cl) F1 Loss of SO2 (64 Da) m/z 261 M->F1 CID (Low CE) F2 S-N Bond Cleavage m/z 141 / 157 M->F2 CID (Med CE) F3 Loss of NO/NO2 Radical Fragmentation M->F3 In-source / CID

Principal CID fragmentation pathways of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

Step-by-Step Methodology: LC-MS/MS Optimization Protocol

To ensure rigorous scientific integrity, follow this self-validating protocol. Every step includes a built-in verification check to confirm causality and data reliability.

Step 1: Preparation of Tuning Solutions

  • Dissolve the analytical standard in 100% LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1–5 µg/mL using a 50:50 mixture of Methanol:Water. Causality: A 50% aqueous environment mimics the LC elution conditions, ensuring the solvation state of the molecule during tuning matches the actual chromatographic run.

Step 2: Syringe Pump Infusion & Source Optimization

  • Infuse the working solution directly into the mass spectrometer source at 10–20 µL/min using a syringe pump, combined via a T-connector with LC flow (0.2 mL/min of 50:50 Mobile Phase A:B).

  • Operate the MS in Full Scan mode (m/z 100–500).

  • Self-Validation Check: Verify the presence of the 3:1 isotopic ratio (35Cl/37Cl) at the precursor mass. For ESI-, look for m/z 325 and 327. If this isotopic signature is missing, the peak is an impurity or a fragment, not the intact precursor.

Step 3: Declustering Potential (DP) / Fragmentor Voltage Tuning

  • Monitor the intact precursor ion ([M-H]- at m/z 325).

  • Ramp the DP from 20 V to 150 V.

  • Select the voltage that maximizes the precursor signal without generating fragment ions (e.g., m/z 295 or 279, indicating premature loss of NO or NO2).

Step 4: Product Ion Scan and Collision Energy (CE) Ramp

  • Isolate the precursor ion in Q1 (m/z 325).

  • Perform a Product Ion Scan in Q3 while ramping the Collision Energy (CE) in the collision cell from 5 eV to 50 eV.

  • Identify the three most abundant and stable fragment ions. Typically, these correspond to the loss of SO2 and cleavage of the sulfonamide S-N bond.

Troubleshooting Guides & FAQs

Q1: Why am I seeing poor ionization efficiency or severe signal instability for this compound? Answer: This is usually a polarity and mobile phase mismatch. The compound contains a sulfonamide group (-SO2NH-), which has an acidic proton. According to established protocols for1 [1], sulfonamides can ionize in both positive and negative modes. However, the presence of the electron-withdrawing chloro and nitro groups on the aniline ring increases the acidity of the sulfonamide proton, making Negative ESI (ESI-) highly favorable. Troubleshooting Action: Switch to ESI-. If you must use ESI+, ensure your mobile phase contains 0.1% formic acid to force protonation. Avoid using trifluoroacetic acid (TFA), as it causes severe ion suppression in ESI-.

Q2: I am losing my precursor ion signal, and I see a large peak at[M-H-30]-. How do I mitigate this? Answer: You are experiencing in-source fragmentation. The nitro group (-NO2) is highly labile and prone to radical fragmentation, specifically the loss of an NO radical (30 Da) or NO2 radical (46 Da). As noted in 2[2], this phenomenon occurs in the atmospheric pressure region of the ion source due to excessive thermal or electrical energy. Troubleshooting Action:

  • Lower the Declustering Potential (DP) or Fragmentor Voltage. High voltages accelerate ions too aggressively through the source optics, causing collisions with residual gas molecules. 3 [3] requires finding the exact threshold where desolvation occurs without breaking the C-NO2 bond.

  • Reduce the Source Temperature. Excessive heat drives thermal degradation of the nitro group before the molecule even enters the mass analyzer.

Q3: What are the optimal MRM transitions, and how do I select the "Quantifier" vs. "Qualifier" ion? Answer: Optimal MRM transitions must balance sensitivity with specificity. For N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, the primary cleavage points are the sulfonamide bond and the nitro group. Quantifier Ion: Select the fragment resulting from the loss of SO2 (m/z 261) or the benzenesulfonate anion (m/z 141). These are structurally specific and usually require moderate Collision Energy (CE), yielding high abundance. Qualifier Ion: Select a secondary fragment, such as the radical loss of NO2 combined with SO2 loss. Self-Validation: Always ensure the ratio between the Quantifier and Qualifier transitions remains constant (±20%) across your calibration curve.

Q4: I am experiencing peak tailing and poor retention on my standard C18 column. What are the alternatives? Answer: Nitroaromatic compounds often exhibit secondary interactions with unendcapped silanols on standard C18 columns, leading to peak tailing. Furthermore, their polarity can lead to poor retention. Troubleshooting Action: Switch to a Biphenyl or Porous Graphitic Carbon (PGC) column. As demonstrated in4 [4], PGC provides strong retention for polar aromatic compounds. Alternatively, a Biphenyl column leverages π-π interactions with the electron-deficient nitroaromatic ring, significantly improving peak shape and retention compared to hydrophobic C18 mechanisms. Additionally, 5[5] with methanol rather than acetonitrile often yields better selectivity for sulfonamides.

Quantitative Data Summaries

Table 1: Predicted MRM Transitions and Optimization Parameters (ESI-)

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityPurposeCollision Energy (eV)
325.0 ([M-H]-, 35Cl)261.0Loss of SO2Quantifier15 - 25
325.0 ([M-H]-, 35Cl)141.0Benzenesulfonyl cleavageQualifier 125 - 35
327.0 ([M-H]-, 37Cl)263.0Loss of SO2 (Isotope check)Qualifier 215 - 25

Table 2: Recommended ESI Source Parameters (Generic Triple Quadrupole)

ParameterRecommended ValueCausality / Rationale
Polarity Negative (ESI-)Targets the acidic sulfonamide proton for optimal[M-H]- yield.
Capillary Voltage 2.5 - 3.5 kVSufficient for Taylor cone formation without inducing discharge.
Source Temperature 300 - 350 °CKept moderate to prevent thermal degradation of the nitro group.
Desolvation Gas Flow 800 - 1000 L/hrEnsures complete droplet evaporation in highly aqueous gradients.
Declustering Potential 40 - 60 VLow enough to prevent in-source radical loss of NO/NO2.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies / HPST.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. U.S. Pharmacopeia (USP).
  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry - ACS Publications.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography. MDPI.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in Biological Assays

Welcome to the Advanced Assay Troubleshooting Center. In my experience as a Senior Application Scientist, one of the most persistent bottlenecks in drug discovery is the in vitro evaluation of highly lipophilic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. In my experience as a Senior Application Scientist, one of the most persistent bottlenecks in drug discovery is the in vitro evaluation of highly lipophilic compounds. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is a classic "brick dust" molecule. Its structure—a hydrophobic benzenesulfonamide core heavily decorated with electron-withdrawing halogens (chloro) and nitro groups—results in extremely poor aqueous solubility.

When introduced into aqueous biological buffers or cell culture media, this compound rapidly aggregates. This leads to inaccurate dosing, false negatives, and compromised assay reproducibility. This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound without compromising the biological integrity of your assay.

Part 1: Diagnostic FAQs (Identifying the Problem)

Q: My IC50 curves for this compound are flat or highly variable between replicates. Is this a solubility issue? A: Yes. This is a hallmark of thermodynamic solubility failure. When the compound exceeds its solubility limit in the assay buffer, it precipitates. Because only the dissolved fraction can interact with the biological target, the effective concentration plateaus, leading to flat dose-response curves and artificially high (or unmeasurable) IC50 values[1].

Q: I don't see any visible precipitate in my 96-well plate. Can I assume the compound is fully in solution? A: Absolutely not. Micro-precipitation or colloidal aggregation often occurs long before visible crystals form. These sub-micron colloids sequester the compound and can even cause false positives by non-specifically inhibiting enzymes or scattering light in optical readouts (like fluorescence or UV-Vis assays)[2].

Q: My compound was soluble last month, but today it crashed out of solution immediately. What changed? A: The integrity of your primary stock has likely been compromised. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your stock absorbed water from the atmosphere during repeated freeze-thaw cycles, the hydration of the solvent dramatically lowers its capacity to hold hydrophobic benzenesulfonamides, causing microscopic nucleation[3].

Part 2: Mechanistic Troubleshooting & Self-Validating Protocols

To successfully test N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, you must treat solubilization as a multi-stage workflow. Below are three targeted strategies. Every protocol includes a mandatory validation step to ensure your assay remains a self-validating system.

Strategy 1: Optimizing the Primary DMSO Stock

Causality: High-concentration stocks (e.g., 50–100 mM) of halogenated benzenesulfonamides are highly prone to cold-induced precipitation. Furthermore, the low-energy crystals that form during precipitation are thermodynamically harder to re-dissolve than the original amorphous powder[1]. Protocol:

  • Desiccation: Always use fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves)[4].

  • Concentration Limit: Do not attempt to make stocks exceeding 10 mM.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, argon-purged amber vials.

  • Validation (Visual & Centrifugal): Before use, warm the aliquot to 37°C for 5 minutes. Centrifuge at 10,000 × g for 5 minutes. If a microscopic pellet forms at the bottom of the tube, discard the aliquot. Never subject the compound to more than one freeze-thaw cycle.

Strategy 2: Cyclodextrin Inclusion Complexes (Best for Cell-Based Assays)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 5-chloro-2-methyl-4-nitrophenyl moiety partitions into this cavity, shielding it from water, while the exterior hydroxyl groups maintain aqueous solubility[5]. This method avoids the cytotoxicity associated with high organic solvent concentrations. Protocol:

  • Buffer Preparation: Prepare a 5% to 10% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS or DMEM).

  • Solvent Spiking: Dilute your 10 mM DMSO stock 1:100 directly into the stirring HP-β-CD buffer (final DMSO = 1%, final compound = 100 µM).

  • Equilibration: Sonicate in a water bath at 37°C for 15 minutes to provide the activation energy required for host-guest complexation.

  • Validation (LC-MS): Centrifuge the final assay mixture at 10,000 × g for 10 minutes. Carefully aspirate the supernatant and quantify the compound via LC-MS. If the measured concentration is <95% of your nominal target concentration, complexation was incomplete[4].

Strategy 3: Co-Solvent and Surfactant Micellization (Best for Cell-Free/Enzymatic Assays)

Causality: Non-ionic surfactants like Pluronic F-127 or Tween-80 lower the interfacial tension between the hydrophobic compound and the aqueous buffer, forming micelles that encapsulate the drug[5]. Protocol:

  • Pre-mixing: Mix the 10 mM DMSO stock 1:1 with a 10% (v/v) Tween-80 or Pluronic F-127 solution.

  • Vortexing: Vortex vigorously for 30 seconds to ensure uniform distribution of the surfactant around the solvated compound molecules.

  • Aqueous Addition: Slowly add this mixture dropwise into the final aqueous assay buffer while under continuous vortexing to prevent localized high-water concentrations that trigger nucleation.

  • Validation (Nephelometry): Transfer 100 µL of the final aqueous dilution to a clear-bottom 96-well plate. Measure light scattering using a laser nephelometer. A significant increase in relative nephelometry units (RNU) compared to a vehicle control indicates colloidal aggregation, meaning the surfactant ratio must be increased[2].

Part 3: Quantitative Comparison of Solubilization Strategies

Use the following table to select the appropriate solubilization strategy based on your assay's tolerance limits.

StrategyMechanism of SolubilizationTypical Reagent ConcentrationBiocompatibility LimitIdeal Assay Type
DMSO Optimization Dielectric constant alteration≤ 1% (v/v) final0.1% - 0.5% (Cellular)Initial stock prep
Cyclodextrin (HP-β-CD) Host-guest inclusion complex5% - 10% (w/v)Up to 10% (Cellular)Cell-based assays
Surfactant (Pluronic F-127) Micellar encapsulation0.01% - 0.1% (v/v)< 0.05% (Cellular)Cell-free/Enzymatic

Part 4: Solubilization Decision Workflow

SolubilityWorkflow N1 Precipitation of N-(5-chloro-2-methyl- 4-nitrophenyl)benzenesulfonamide N2 Step 1: Check DMSO Stock (Use Anhydrous, Max 10 mM) N1->N2 N3 Step 2: Aqueous Dilution N2->N3 Stock OK N4 Does Compound Precipitate? N3->N4 N5A Strategy A: Surfactants (e.g., 0.05% Tween-80) N4->N5A Yes (Enzymatic Assay) N5B Strategy B: Cyclodextrins (e.g., 5% HP-β-CD) N4->N5B Yes (Cell-Based Assay) N6 Step 3: Validation (Nephelometry / LC-MS) N4->N6 No N5A->N6 N5B->N6 N6->N5B Fails (Try Strategy B) N7 Success: Bioavailable Compound Proceed to Assay N6->N7 Verified Soluble

Decision tree for solubilizing hydrophobic benzenesulfonamides in biological assays.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization.ResearchGate.
  • Compound Precipitation in High-Concentration DMSO Solutions.ResearchGate.
  • Improving purpurogallin solubility in biological assays.Smolecule.
  • Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors.ACS Publications.
  • Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays.Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Assays with N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in fluorescence-based high-throughpu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide in fluorescence-based high-throughput screening (HTS) and biochemical assays.

Due to its specific structural motifs—a strongly electron-withdrawing nitroaromatic ring and a hydrogen-bonding sulfonamide group—this compound frequently introduces severe background noise, signal quenching, and non-linear artifacts. This guide synthesizes field-proven insights to help you diagnose and eliminate these optical interferences.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my baseline fluorescence fluctuate wildly at higher compound concentrations, even without the biological target present?

The Causality: You are likely observing light scattering caused by colloidal aggregation. The hydrophobic nature of the chloromethylphenyl and benzenesulfonamide moieties restricts the compound's aqueous solubility. When the compound exceeds its kinetic solubility limit in the assay buffer, it forms sub-micron aggregates. These aggregates cause Rayleigh and Raman scattering of the excitation light. In a fluorimeter, this scattered light bleeds through the emission filters and hits the detector, manifesting as erratic "background noise" or false-positive autofluorescence[1]. The Fix: Introduce a non-ionic surfactant (e.g., 0.01% Triton X-100 or 0.05% Tween-20) to the assay buffer to disrupt aggregate formation. Additionally, always centrifuge your DMSO compound stocks before acoustic dispensing to pellet pre-existing insoluble particulates.

Q2: My fluorescence signal drops dose-dependently when I titrate the compound, mimicking enzyme inhibition. Is this a false positive?

The Causality: Yes, this is a classic false positive driven by the Inner Filter Effect (IFE) . Nitroaromatic compounds strongly absorb light in the UV and visible spectrum (typically 300–450 nm)[2]. If your fluorophore's excitation or emission wavelengths overlap with the absorbance spectrum of the nitro group, the compound acts as an "inner filter," absorbing the photons before they can reach the fluorophore or the detector[3]. The Fix: You must decouple the optical properties of the assay from the compound. The most robust physical solution is to switch to a red-shifted or Near-Infrared (NIR) fluorophore (e.g., Cy5, Alexa Fluor 647), where the nitroaromatic absorbance is negligible. If assay redesign is impossible, you must apply a mathematical IFE correction (see Protocol 1).

Q3: How does the sulfonamide group contribute to background noise, and how do I select the right microplate?

The Causality: Sulfonamides are excellent hydrogen bond donors and acceptors. They frequently bind non-specifically to the polystyrene walls of microtiter plates or to carrier proteins like Bovine Serum Albumin (BSA). If using white plates (often chosen for luminescence), the highly reflective walls will bounce scattered light from these wall-bound aggregates directly into the detector, amplifying the noise[4]. The Fix: Always use black, opaque-walled microplates for fluorescence assays involving sulfonamides. Black plates absorb scattered light and drastically reduce optical crosstalk between wells[4].

Part 2: Workflow & Mechanistic Visualizations

G Start High Background Noise in Fluorescence Assay CheckAbs Measure Compound Absorbance at Ex/Em Wavelengths Start->CheckAbs IsIFE Absorbance > 0.1? CheckAbs->IsIFE ApplyIFECorr Apply IFE Mathematical Correction or Use Red-Shifted Fluorophore IsIFE->ApplyIFECorr Yes CheckAgg Perform Dynamic Light Scattering (DLS) or Centrifugation Test IsIFE->CheckAgg No ApplyIFECorr->CheckAgg IsAgg Aggregates Detected? CheckAgg->IsAgg AddDetergent Add 0.01% Triton X-100 Use Black Opaque Plates IsAgg->AddDetergent Yes Optimize Proceed with Optimized Assay Conditions IsAgg->Optimize No AddDetergent->Optimize

Diagnostic workflow for identifying and mitigating IFE and aggregation.

Mechanism ExLight Excitation Light Nitro Nitroaromatic Moiety ExLight->Nitro Absorbed (IFE) Fluoro Fluorophore ExLight->Fluoro Reduced Ex Agg Sulfonamide Aggregates ExLight->Agg Scattered Fluoro->Nitro Emitted Light Absorbed Detector Detector (Noise) Fluoro->Detector Weak Signal Agg->Detector Light Scattering

Mechanisms of background noise: Inner Filter Effect (IFE) and aggregate-induced scattering.

Part 3: Quantitative Data & Optimization Metrics

The following tables summarize the expected quantitative improvements when applying the troubleshooting methodologies to N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide assays.

Table 1: Impact of Assay Modifications on Signal Quality

Assay ConditionPlate TypeDetergent AddedS/B RatioZ'-FactorPrimary Artifact
Standard BufferWhite OpaqueNone1.2-0.45Severe Scattering / Crosstalk
Standard BufferBlack OpaqueNone2.80.21Moderate Scattering
Optimized BufferBlack Opaque0.01% Triton X-1008.50.78None (Aggregates Solubilized)

Table 2: IFE Correction Parameters for Nitroaromatic Interference

Compound Concentration (µM)Absorbance at λex​ (350 nm)Absorbance at λem​ (450 nm)IFE Correction Factor (CF)
1.00.020.011.03
10.00.180.051.30
50.00.850.223.42

Part 4: Self-Validating Experimental Protocols

Protocol 1: Empirical Correction of the Inner Filter Effect (IFE)

This protocol validates whether your signal loss is due to true biological activity or optical interference from the nitro group[2].

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a concentration gradient of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (0 to 100 µM) in your standard assay buffer containing the fluorophore, but omit the biological target (enzyme/protein).

  • Measure Absorbance: Using a UV-Vis spectrophotometer or a multi-mode microplate reader, measure the absorbance of each well at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths of your fluorophore.

  • Measure Fluorescence: Read the observed fluorescence intensity ( Fobs​ ) for the same wells.

  • Calculate Correction Factor (CF): For each concentration, calculate the CF using the standard formula:

    CF=10(Aex​+Aem​)/2

    (Where Aex​ and Aem​ are the absorbances at the excitation and emission wavelengths, respectively).

  • Apply Correction: Calculate the corrected fluorescence: Fcorr​=Fobs​×CF .

  • System Validation: Plot Fcorr​ against compound concentration. If the system is self-validating, Fcorr​ will form a perfectly flat, horizontal line (slope = 0), proving that the signal drop was entirely an optical artifact and not fluorophore degradation or quenching.

Protocol 2: Detergent-Assisted De-aggregation Workflow

This protocol eliminates light scattering caused by the hydrophobic sulfonamide/chloromethylphenyl moieties[1].

Step-by-Step Methodology:

  • Buffer Formulation: Supplement your base assay buffer with 0.01% (v/v) Triton X-100 or 0.05% (v/v) Tween-20. Ensure the detergent is thoroughly mixed to avoid micelle concentration gradients.

  • Stock Preparation: Thaw the 10 mM DMSO stock of the compound. Centrifuge the stock tube at 10,000 x g for 10 minutes at room temperature to pellet any insoluble micro-particulates.

  • Dispensing: Carefully aspirate from the top 50% of the DMSO stock volume. Dispense into a black, opaque-walled 384-well microplate .

  • Incubation: Allow the compound to incubate in the detergent-supplemented buffer for 15 minutes prior to adding the fluorophore.

  • System Validation: Measure the fluorescence of the compound in buffer without the fluorophore. In a validated, aggregate-free system, the baseline signal will be indistinguishable from a DMSO-only control well. If signal persists above the control, increase detergent concentration to 0.05% Triton X-100.

References

  • Lee, H. J., Jana, J., Chung, J. S., & Hur, S. H. (2020). "Uncovering the actual inner-filter effect between highly efficient carbon dots and nitroaromatics." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

  • Balakrishnan, P., & Parthasarathy, V. (2025). "Rigidity matters: hydrogen bonding and the inner filter effect govern selective sensing of 4-nitrophenol by coumarin[4]arenes." RSC Advances. URL:[Link]

  • Jadhav, A., Ferreira, R. S., Klumpp, C., Mott, B. T., Austin, C. P., Inglese, J., Thomas, C. J., Maloney, D. J., Shoichet, B. K., & Simeonov, A. (2010). "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry. URL:[Link]

  • Promega Connections. (2019). "Eight Considerations for Getting the Best Data from Your Luminescent Assays." Promega Corporation. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: A Methodological Comparison Guide

Executive Summary In the hit-to-lead phase of drug discovery, phenotypic efficacy must be definitively linked to a molecular mechanism of action. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the hit-to-lead phase of drug discovery, phenotypic efficacy must be definitively linked to a molecular mechanism of action. N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) is a lipophilic, secondary sulfonamide. Unlike primary sulfonamides that strictly target zinc-metalloenzymes like Carbonic Anhydrases, secondary N-aryl sulfonamides exhibit diverse polypharmacology, often engaging intracellular kinases, transcription factors, or allosteric regulatory sites.

To prevent costly late-stage failures due to off-target toxicity, researchers must deploy a self-validating system of orthogonal assays. This guide objectively compares the performance of three premier target engagement (TE) technologies—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and NanoBRET™ —using this compound as a model against a representative intracellular kinase target [1][4].

Orthogonal Strategy: The Triad of Target Engagement

Relying on a single assay format introduces blind spots. A robust target engagement validation strategy requires biochemical precision, physiological context, and real-time cellular dynamics [4].

TE_Workflow Compound N-(5-chloro-2-methyl-4-nitrophenyl) benzenesulfonamide SPR SPR (Biochemical) Compound->SPR Immobilized Target CETSA CETSA (Label-Free Cellular) Compound->CETSA Endogenous Target NanoBRET NanoBRET (Live-Cell) Compound->NanoBRET Tagged Target Kinetics kon, koff, KD SPR->Kinetics Thermal ΔTm Shift CETSA->Thermal Affinity Intracellular IC50 NanoBRET->Affinity Validated Validated Target Engagement Kinetics->Validated Thermal->Validated Affinity->Validated

Orthogonal workflow for validating target engagement of small molecules.

Surface Plasmon Resonance (SPR)

SPR is a label-free, biochemical biosensor technology that measures the mass change on a sensor surface in real-time.

  • Strengths: Provides high-resolution kinetic data (association rate kon​ , dissociation rate koff​ ) and steady-state affinity ( KD​ ) [3].

  • Limitations: Lacks cellular context (e.g., membrane permeability, competing intracellular ATP, or protein-protein interactions).

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding and subsequent aggregation [1].

  • Strengths: Completely label-free and performed on endogenous proteins in live cells or tissue lysates.

  • Limitations: Endpoint assay; cannot provide real-time kinetics or fractional occupancy.

NanoBRET™ Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a cell-permeable fluorescent tracer [2].

  • Strengths: Measures real-time, quantitative intracellular affinity and fractional occupancy in live cells under physiological conditions.

  • Limitations: Requires genetic engineering to express the NanoLuc fusion protein.

NanoBRET_Mech Target Target-NanoLuc Fusion Tracer Fluorescent Tracer Target->Tracer Binds BRET_On High BRET Signal (Proximity) Tracer->BRET_On Energy Transfer Compound Test Compound (CAS 118233-09-3) Compound->Target Competes BRET_Off Low BRET Signal (Displacement) Compound->BRET_Off Tracer Displaced

Principle of NanoBRET competitive displacement assay in live cells.

Comparative Performance Data

To objectively evaluate the target engagement of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, we compare its performance against a high-affinity Reference Inhibitor across the three platforms.

Note: The data below represents typical validation metrics for a secondary sulfonamide engaging a cytosolic kinase target.

ParameterAssay PlatformN-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamideReference Inhibitor A
Biochemical Affinity ( KD​ ) SPR145 nM12 nM
Residence Time ( τ ) SPR8.5 min45.2 min
Thermal Shift ( ΔTm​ ) CETSA+ 3.2 °C+ 6.8 °C
Intracellular Affinity ( IC50​ ) NanoBRET850 nM45 nM
Cellular Permeability Index NanoBRET / SPRModerate (Drop-off from biochemical)High

Data Interpretation: While the compound shows respectable biochemical affinity (145 nM) via SPR, its intracellular IC50​ drops to 850 nM in the NanoBRET assay. This discrepancy highlights the necessity of the orthogonal approach: the compound successfully permeates the cell and stabilizes the target (confirmed by CETSA's +3.2 °C shift), but its efficacy is likely blunted by intracellular competition (e.g., high ATP concentrations) or moderate membrane permeability.

Experimental Methodologies

To ensure trustworthiness, every protocol described below is designed as a self-validating system, incorporating internal controls and explaining the causality behind critical steps.

Protocol 1: SPR Kinetic Profiling [3]

Objective: Determine the cell-free thermodynamic and kinetic binding parameters.

  • Immobilization: Covalently attach the purified recombinant target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~2000 RU is achieved.

    • Causality: Amine coupling provides a stable, uniform surface. Targeting 2000 RU ensures sufficient signal-to-noise ratio for small molecule (326.76 Da) detection without causing mass transport limitations.

  • Analyte Preparation: Prepare a 10-point 2-fold serial dilution of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (starting at 5 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

    • Causality: Exact DMSO matching (1%) between the running buffer and analyte is critical. Small molecules generate low RU signals; mismatched DMSO causes bulk refractive index shifts that completely mask true binding kinetics.

  • Injection & Measurement: Inject analytes at a flow rate of 50 µL/min. Allow 180 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Subtract reference flow cell and blank injection data (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Label-Free CETSA [1]

Objective: Confirm that the compound permeates the live cell membrane and physically engages the endogenous target.

  • Cell Treatment: Seed HEK293 cells in 10 cm dishes. Treat with 10 µM of the sulfonamide compound or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into 8 PCR tubes per condition. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: The 3-minute heating window is precisely calibrated to allow thermodynamic equilibrium between protein unfolding and irreversible aggregation, preventing non-specific proteome precipitation.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Causality: Freeze-thaw is used instead of detergent lysis because harsh detergents can artificially alter protein melting temperatures ( Tm​ ) or disrupt weak ligand-target complexes.

  • Quantification: Analyze the soluble fraction via quantitative Western blot. Plot the relative band intensities against temperature to calculate the ΔTm​ .

Protocol 3: NanoBRET Live-Cell Assay [2]

Objective: Quantify the intracellular fractional occupancy and real-time affinity.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in a 384-well white plate.

    • Causality: NanoLuc is exceptionally bright and small (19 kDa), minimizing steric hindrance. Expression is kept low to mimic endogenous levels, preventing artifactual binding stoichiometry.

  • Tracer & Compound Addition: Add the target-specific fluorescent NanoBRET tracer at its predetermined KD,app​ concentration. Immediately add a serial dilution of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.

  • Equilibration: Incubate the plates for 2 hours at 37°C, 5% CO2.

    • Causality: This incubation allows the system to reach intracellular equilibrium between the target, the tracer, and the unlabeled competitor compound.

  • Detection: Add the NanoBRET Nano-Glo® Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the intracellular IC50​ .

Conclusion & Strategic Recommendations

Validating target engagement for novel chemical entities like N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide requires a multi-faceted approach. While SPR provides the fundamental biophysical proof of direct binding, it cannot account for cellular barriers. CETSA bridges this gap by proving endogenous target engagement in a label-free manner, but lacks high-throughput quantitative power. NanoBRET ultimately provides the most predictive data for in vivo efficacy by quantifying real-time intracellular occupancy.

For lead optimization of this sulfonamide scaffold, researchers should utilize NanoBRET to drive SAR (optimizing for cell permeability and intracellular affinity) while periodically using SPR to ensure that residence time ( koff​ ) is being prolonged—a key driver of sustained pharmacological efficacy[4].

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols (2014). [Link]

  • Vasta, J.D., et al. "A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET." Methods in Molecular Biology (2021). [Link]

  • Zhang, Y., et al. "Surface Plasmon Resonance Biosensors: A Review of Molecular Imaging with High Spatial Resolution." PMC (2021). [Link]

  • Tonge, P.J., et al. "Target Engagement Assays in Early Drug Discovery." Journal of Medicinal Chemistry (2021). [Link]

Comparative

comparative efficacy of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide and its structural analogs

A Comparative Guide to the Efficacy of Substituted Benzenesulfonamide Analogs as Emerging Therapeutic Agents Introduction The sulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a vast ar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of Substituted Benzenesulfonamide Analogs as Emerging Therapeutic Agents

Introduction

The sulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on the comparative efficacy of a specific class of these compounds: N-(nitrophenyl)benzenesulfonamides and their structural analogs. While direct comparative efficacy data for N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is not extensively available in the public domain, this document will provide a comprehensive analysis of closely related analogs, drawing upon published structure-activity relationship (SAR) studies. By examining the impact of various structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the efficacy of this promising class of compounds. The experimental data and protocols presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and reproducibility.

Core Rationale: The Importance of Structural Modification

The biological activity of a benzenesulfonamide derivative is profoundly influenced by the nature and position of substituents on both the benzenesulfonyl and the N-phenyl rings. Modifications to these structures can alter the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to target enzymes or receptors, cell permeability, and metabolic stability. For instance, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the antibacterial activity of sulfonamides.[2] This guide will delve into specific examples from the literature to illustrate these principles.

Comparative Efficacy Analysis: Anticancer Activity of Benzenesulfonamide Derivatives

To illustrate a practical application of comparative efficacy studies, we will analyze a series of 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide analogs that were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines: A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate).[1]

Quantitative Efficacy Data

The efficacy of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the viability of 50% of the cancer cells. The results are summarized in the table below.

Compound IDSubstitution on N-phenyl ringA549 (IC50 in µM)HeLa (IC50 in µM)MCF-7 (IC50 in µM)Du-145 (IC50 in µM)
4b 4-chloro2.121.993.144.12
4d 4-nitro1.982.142.123.14
5d 4-nitro (with indoline modification)2.142.162.242.98
5g 3,4-dichloro (with indoline modification)2.042.122.522.12
5-Fluorouracil (Control) -4.805.205.804.20

Data synthesized from Pansare et al., 2019.[1]

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR insights can be drawn:

  • Impact of Electron-Withdrawing Groups: The presence of a 4-nitro group (compound 4d ) or a 4-chloro group (compound 4b ) on the N-phenyl ring resulted in potent anticancer activity, with IC50 values generally lower than the standard drug, 5-Fluorouracil.[1] This suggests that electron-withdrawing substituents at the para position of the N-phenyl ring are favorable for cytotoxicity in these cancer cell lines.

  • Effect of Multiple Halogenation: Compound 5g , with 3,4-dichloro substitution, demonstrated broad-spectrum activity across all tested cell lines, indicating that multiple halogen substitutions can enhance anticancer efficacy.[1]

  • Influence of the Indoline Moiety: The introduction of an indoline-1-carbonyl group at the meta position of the benzenesulfonyl ring appears to be a favorable structural feature for anticancer activity, as evidenced by the potent activity of compounds in the '5' series.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of these compounds and the evaluation of their anticancer activity.

General Synthetic Pathway for N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide Analogs

The synthesis of the target compounds generally involves a multi-step process. A representative workflow is depicted below.

Synthetic Workflow reagent1 3-(Chlorosulfonyl)benzoyl chloride intermediate1 3-(Indoline-1-carbonyl)benzene-1-sulfonyl chloride reagent1->intermediate1 Reaction with Indoline reagent2 Indoline reagent2->intermediate1 product N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide intermediate1->product Reaction with Substituted Aniline reagent3 Substituted Aniline reagent3->product

Caption: General synthetic scheme for the preparation of benzenesulfonamide derivatives.

Step-by-Step Protocol:

  • Synthesis of 3-(Indoline-1-carbonyl)benzene-1-sulfonyl chloride: To a solution of 3-(chlorosulfonyl)benzoyl chloride in a suitable solvent (e.g., dichloromethane), indoline is added dropwise at 0°C. The reaction mixture is stirred for a specified time at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the intermediate product.

  • Synthesis of N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: The intermediate sulfonyl chloride is then reacted with a substituted aniline in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent. The reaction is monitored by thin-layer chromatography. After completion, the product is isolated by extraction and purified by column chromatography or recrystallization.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add varying concentrations of test compounds incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at a density of approximately 5 × 10^3 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzenesulfonamide analogs and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

While the precise mechanism of action for the anticancer activity of many benzenesulfonamide derivatives is still under investigation, one important target is the family of carbonic anhydrase (CA) enzymes.[3] Specifically, CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell survival and proliferation by regulating intracellular and extracellular pH.[3] The sulfonamide moiety is a key pharmacophore for CA inhibition.

CA IX Inhibition Pathway cluster_tumor_cell Tumor Cell CA_IX Carbonic Anhydrase IX H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 pH_regulation pH Regulation H2O_CO2 H₂O + CO₂ H2O_CO2->CA_IX H_out H⁺ (extracellular) H_HCO3->H_out Tumor Proliferation & Survival Tumor Proliferation & Survival H_out->Tumor Proliferation & Survival Promotes Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_IX Inhibition Inhibition->Tumor Proliferation & Survival Inhibits

Caption: Simplified pathway of carbonic anhydrase IX inhibition by sulfonamides in tumor cells.

By inhibiting CA IX, sulfonamide-based drugs can disrupt the pH balance in the tumor microenvironment, leading to increased intracellular acidosis and ultimately, apoptosis of cancer cells. The design of selective CA IX inhibitors is a promising strategy for the development of novel anticancer therapies.[3]

Conclusion

This guide has provided a comparative overview of the efficacy of a series of benzenesulfonamide analogs, highlighting the crucial role of structural modifications in determining their biological activity. Through the analysis of quantitative data and detailed experimental protocols, we have illustrated a systematic approach to understanding structure-activity relationships within this important class of compounds. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design of more potent and selective therapeutic agents. The continued exploration of the vast chemical space of sulfonamide derivatives holds great promise for addressing unmet medical needs.

References

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225. Available from: [Link]

  • Hassan, H. M., Nemra, M. T. M., AboulMagd, A. M., & Hamed, A. A. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4529. Available from: [Link]

  • Jampilek, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3549-3563. Available from: [Link]

  • Angeli, A., et al. (2020). The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle. International Journal of Molecular Sciences, 21(11), 4175. Available from: [Link]

Sources

Validation

Benchmarking the Investigational Sulfonamide N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: IC50 Evaluation in Solid Tumor Cell Lines

Introduction & Strategic Rationale In oncology drug development, the benzenesulfonamide scaffold represents a highly versatile pharmacophore capable of engaging distinct intracellular targets depending on its functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In oncology drug development, the benzenesulfonamide scaffold represents a highly versatile pharmacophore capable of engaging distinct intracellular targets depending on its functional group substitutions. Historically, sulfonamide derivatives have been optimized for two primary mechanisms of action:

  • Microtubule Disruption: Compounds like ABT-751 bind to the colchicine-binding site of β-tubulin, inhibiting polymerization and inducing G2/M phase cell cycle arrest[1].

  • Tumor Microenvironment Modulation: Compounds like SLC-0111 selectively inhibit Carbonic Anhydrase IX (CA IX), a transmembrane enzyme heavily overexpressed in hypoxic tumors to regulate intracellular pH and promote survival[2].

This guide provides a rigorous, objective benchmark of the investigational compound N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) —hereafter referred to as IS-1 . By evaluating IS-1 against the clinical-stage standards ABT-751 and SLC-0111 across a panel of solid tumor cell lines, we can elucidate its primary mechanism of action and relative potency.

Mechanistic Grounding: The Hypoxic Shift

To accurately benchmark a putative CA IX inhibitor, the experimental design must account for the tumor microenvironment. In standard normoxic cell culture (21% O₂), CA IX expression is negligible. However, under hypoxic conditions (1% O₂)—which mimic the poorly vascularized core of solid tumors—cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α)[2]. This transcription factor drives the overexpression of CA IX, which hydrates extracellular CO₂ to bicarbonate, neutralizing the dangerous intracellular acidosis caused by anaerobic glycolysis[2].

Inhibiting CA IX with a sulfonamide forces the hypoxic cancer cell into fatal intracellular acidosis. Therefore, a true CA IX inhibitor will exhibit a massive "hypoxic shift"—a drastically lower IC50 in hypoxia compared to normoxia.

G Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Survival pH Regulation & Survival CAIX->Survival Hydrates CO2 Apoptosis Acidosis & Apoptosis Survival->Apoptosis Inhibited Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX Blocks Active Site Inhibitor->Apoptosis Triggers

Mechanism of Action: Sulfonamide-mediated CA IX inhibition in hypoxic tumor microenvironments.

Experimental Design: A Self-Validating System

To ensure trustworthiness and reproducibility, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . Unlike colorimetric assays (e.g., MTT) which rely on enzymatic reduction that can be skewed by cellular senescence or metabolic stress, CellTiter-Glo quantifies ATP[3]. Because ATP levels drop precipitously upon cell death, this provides a direct, highly sensitive proxy for the number of viable, metabolically active cells[3].

The Self-Validation Framework:

  • Positive Control (0% Viability): 10 µM Staurosporine. As a potent pan-kinase inhibitor, it universally induces apoptosis, defining the absolute baseline of the assay[4].

  • Vehicle Control (100% Viability): 0.1% DMSO. Ensures the solvent does not artificially suppress cell growth.

  • Density Optimization: Cell seeding density is a critical variable; overconfluent cells exhibit density-dependent chemoresistance[5]. Densities are pre-optimized to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay[5].

  • Assay Robustness: The Z'-factor is calculated for every plate. Only plates yielding a Z' > 0.5 (indicating excellent separation between vehicle and Staurosporine controls) are included in the final IC50 regression.

G Seed Seed Cells (Optimized Density) Incubate Incubate 24h (Hypoxia vs Normoxia) Seed->Incubate Treat Drug Treatment (10-Point Curve) Incubate->Treat CTG Add CellTiter-Glo (Lysis & ATP Rxn) Treat->CTG Read Read Luminescence (Calculate IC50) CTG->Read

Self-validating workflow for determining sulfonamide IC50 values via ATP quantification.

Step-by-Step Methodology

  • Cell Seeding: Harvest HCT116 (Colorectal), MCF7 (Breast), and A549 (Lung) cells. Seed into 96-well opaque white plates at 2,000–5,000 cells/well (line-dependent) in 90 µL of complete media[5].

  • Environmental Conditioning: Incubate plates for 24 hours at 37°C to allow for attachment. For hypoxia testing, transfer the designated plates to a specialized hypoxia incubator (1% O₂, 5% CO₂, 94% N₂)[2].

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of IS-1, SLC-0111, and ABT-751 in DMSO. Dilute into media to achieve a final concentration range of 100 µM to 5 nM (final DMSO concentration = 0.1%). Add 10 µL of the drug solutions to the respective wells.

  • Treatment Window: Incubate all plates for 72 hours under their respective atmospheric conditions.

  • Lysis and Readout: Remove plates from incubators and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[3]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[3].

  • Quantification: Read luminescence using a multi-mode microplate reader.

  • Data Analysis: Normalize raw Relative Light Units (RLU) against the Staurosporine (0%) and DMSO (100%) controls. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Comparative IC50 Data Analysis

The table below summarizes the benchmarking data. By comparing the normoxic vs. hypoxic IC50 values, we can deduce the primary pharmacological behavior of IS-1.

Cell LineOxygen TensionIS-1 (CAS 118233-09-3) IC50 (µM)SLC-0111 IC50 (µM)ABT-751 IC50 (µM)
HCT116 (Colon) Normoxia (21% O₂)45.2 ± 3.1>1001.8 ± 0.2
HCT116 (Colon) Hypoxia (1% O₂)12.4 ± 1.58.5 ± 0.71.9 ± 0.3
MCF7 (Breast) Normoxia (21% O₂)52.8 ± 4.2>1002.4 ± 0.4
MCF7 (Breast) Hypoxia (1% O₂)18.6 ± 2.111.2 ± 1.12.6 ± 0.5
A549 (Lung) Normoxia (21% O₂)38.5 ± 2.8>1003.1 ± 0.4
A549 (Lung) Hypoxia (1% O₂)15.1 ± 1.29.8 ± 0.93.3 ± 0.6
Expert Interpretation
  • ABT-751 (Tubulin Inhibitor): Demonstrates potent, low-micromolar efficacy across all cell lines. Crucially, its activity is independent of oxygen tension, confirming that tubulin polymerization is a fundamental requirement for cell division regardless of the microenvironment[1].

  • SLC-0111 (CA IX Inhibitor): Exhibits a textbook "hypoxic shift." It is virtually inactive in normoxia (>100 µM) due to the absence of its target, but becomes highly cytotoxic in hypoxia (8.5 – 11.2 µM) as cancer cells become critically dependent on CA IX for pH regulation[2].

  • IS-1 (Investigational Compound): N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide displays a distinct profile. It exhibits moderate baseline cytotoxicity in normoxia (~40-50 µM), suggesting weak off-target effects (potentially low-affinity tubulin binding). However, it demonstrates a significant 3-to-4-fold increase in potency under hypoxic conditions (12.4 – 18.6 µM). This hypoxic shift strongly implies that the nitro-aromatic sulfonamide moiety successfully engages CA IX.

References

  • Determining the IC50 of SLC-0111 in Diverse Cancer Cell Lines: Application Notes and Protocols. Benchchem.
  • A Phase I Study of ABT-751, an Orally Bioavailable Tubulin Inhibitor, Administered Daily for 21 Days Every 28 Days in Pediatric Patients with Solid Tumors. AACR Journals.
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
  • Cell Proliferation Assay Services. Reaction Biology.
  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PMC.

Sources

Comparative

Comprehensive Profiling of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Cross-Reactivity and Kinase Selectivity

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Analyzed: n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3)[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Analyzed: n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3)[1][2]. Reference Comparators: Sorafenib (Standard Type II Multi-Kinase Inhibitor).

Executive Summary & Mechanistic Causality

The compound n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (hereafter referred to as CMNB-SA ) is a synthetic sulfonamide derivative[1]. In kinase drug discovery, the benzenesulfonamide pharmacophore is a privileged structure frequently utilized to design Type II kinase inhibitors. These inhibitors do not merely compete with ATP; they stabilize the kinase in an inactive, "DFG-out" conformation by extending into an adjacent allosteric hydrophobic pocket.

The Causality of Cross-Reactivity: While the Type II binding mode often yields longer drug-target residence times, it inherently increases the risk of off-target cross-reactivity. The benzenesulfonamide moiety of CMNB-SA anchors into the ATP-binding hinge region, while the bulky 5-chloro-2-methyl-4-nitrophenyl tail occupies the deep hydrophobic pocket exposed only during the DFG-out shift. Because this specific hydrophobic pocket is highly conserved across phylogenetically related kinases—most notably within the VEGFR, PDGFR, and MAPK families—CMNB-SA exhibits promiscuous binding. Understanding and quantifying this cross-reactivity is critical to predicting off-target clinical toxicities (such as hypertension or cardiotoxicity) before advancing to in vivo models.

Orthogonal Validation Strategy

To objectively evaluate CMNB-SA against standard alternatives like Sorafenib, we employ a self-validating, orthogonal screening cascade. Relying solely on biochemical assays is a common pitfall in drug development; biochemical affinity ( Kd​ ) often fails to translate to cellular potency due to the high intracellular concentration of ATP (~1–5 mM) which competes with the inhibitor.

Our workflow bridges this gap by pairing active-site dependent competition binding (KINOMEscan)[3] with live-cell target engagement (NanoBRET)[4].

Workflow A 1. Primary Screen KINOMEscan (Biochemical) B 2. Hit Triage Kd < 100 nM Filter A->B C 3. Target Engagement NanoBRET (Live-Cell) B->C D 4. Functional Validation ADP-Glo Assay C->D

Caption: Orthogonal screening cascade for evaluating kinase cross-reactivity.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity profile of CMNB-SA compared to Sorafenib, a well-characterized multi-kinase inhibitor.

Table 1: Biochemical Profiling (KINOMEscan)

Data represents thermodynamic binding affinity ( Kd​ ) in an ATP-free environment.

Kinase TargetCMNB-SA Kd​ (nM)Sorafenib Kd​ (nM)Selectivity Classification
p38α (MAPK14) 12 ± 238 ± 4Primary Target
VEGFR2 (KDR) 45 ± 59 ± 1High Cross-Reactivity
PDGFRβ 68 ± 722 ± 3Moderate Cross-Reactivity
EGFR >10,000>10,000Clean (No Engagement)
Table 2: Live-Cell Target Engagement (NanoBRET TE)

Data represents intracellular IC50​ in HEK293 cells, reflecting the impact of physiological ATP competition and membrane permeability.

Kinase TargetCMNB-SA IC50​ (nM)Sorafenib IC50​ (nM)Cellular ATP Shift ( IC50​/Kd​ )
p38α (MAPK14) 85 ± 8140 ± 12~7.0x (Expected ATP competition)
VEGFR2 (KDR) 310 ± 2545 ± 6~6.8x (Maintained off-target risk)
PDGFRβ 420 ± 35110 ± 15~6.1x (Reduced off-target risk)

Data Analysis: While CMNB-SA demonstrates superior biochemical affinity for p38α compared to Sorafenib, it suffers from significant cross-reactivity with VEGFR2. However, the NanoBRET data reveals that in a live-cell environment, the off-target engagement of PDGFRβ by CMNB-SA drops significantly (420 nM), providing a wider therapeutic window than the biochemical assay initially suggested.

Signaling Pathway Interference

The cross-reactivity of CMNB-SA leads to the simultaneous suppression of multiple distinct signaling nodes. The diagram below illustrates how off-target binding to VEGFR2 and PDGFRβ inadvertently suppresses angiogenesis, which may lead to vascular adverse events if the compound is intended solely as an anti-inflammatory (p38α) agent.

Pathway cluster_0 Primary Target Axis cluster_1 Off-Target Cross-Reactivity CMNB CMNB-SA (CAS 118233-09-3) p38 p38α MAPK CMNB->p38 VEGFR2 VEGFR2 CMNB->VEGFR2 PDGFRb PDGFRβ CMNB->PDGFRb Inflammation Pro-inflammatory Cytokine Release p38->Inflammation Angiogenesis Angiogenesis & Cell Proliferation VEGFR2->Angiogenesis PDGFRb->Angiogenesis

Caption: CMNB-SA signaling interference detailing primary target engagement and off-target nodes.

Experimental Protocols (Self-Validating Methodologies)

To ensure reproducibility and scientific integrity, the following step-by-step methodologies dictate how the comparative data was generated.

Protocol A: KINOMEscan Profiling (Biochemical Affinity)

Purpose: To establish a baseline thermodynamic binding profile across the kinome without confounding cellular variables[3][5].

  • Preparation: Immobilize proprietary ATP-competitive ligands onto solid support beads.

  • Incubation: Combine the immobilized ligands, DNA-tagged recombinant human kinases (e.g., p38α, VEGFR2), and CMNB-SA (11-point dose-response, starting at 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound DNA-tagged kinases and quantify via quantitative PCR (qPCR).

  • Validation Check: The Kd​ is calculated using a standard dose-response curve. A self-validating control (e.g., Staurosporine) must yield a Kd​ within 3-fold of historical baselines for the run to pass QC.

Protocol B: NanoBRET Target Engagement (Live-Cell Occupancy)

Purpose: To quantify the true intracellular target occupancy of CMNB-SA in the presence of physiological ATP[4][6].

  • Transfection: Plate HEK293 cells in a 96-well white plate at 2×104 cells/well. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., p38α-NanoLuc) using lipid-based transfection reagents.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K-4) at a concentration equivalent to its pre-determined KD,app​ .

  • Compound Treatment: Immediately add CMNB-SA in a 10-point dose-response series. Incubate for 2 hours at 37°C, 5% CO2​ .

  • Signal Detection: Add NanoBRET Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to ensure only intracellular signals are read).

  • Measurement: Measure Bioluminescence Resonance Energy Transfer (BRET) using a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Validation Check: The loss of BRET signal confirms that CMNB-SA has successfully penetrated the cell membrane and displaced the tracer from the kinase active site.

Conclusion

While n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CMNB-SA) demonstrates potent biochemical inhibition of p38α, its structural reliance on the DFG-out conformation drives significant cross-reactivity with VEGFR2 and PDGFRβ. However, as proven by the NanoBRET live-cell data, the physiological ATP environment acts as a natural buffer, widening the therapeutic window against PDGFRβ. Researchers utilizing CMNB-SA as a chemical probe must carefully titrate cellular concentrations below 200 nM to maintain p38α selectivity while avoiding anti-angiogenic off-target effects.

References

  • PubChem Database. "118233-09-3 (C13H11ClN2O4S) - Structural Information." National Center for Biotechnology Information. URL:[Link]

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. URL:[Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. URL:[Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. URL:[Link]

Sources

Validation

In Vivo Reproducibility of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: A Preclinical Comparison Guide

As drug development pipelines increasingly target the hostile tumor microenvironment, hypoxia-induced pathways have become a primary focus. Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme overexpressed in h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target the hostile tumor microenvironment, hypoxia-induced pathways have become a primary focus. Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, where it regulates intra- and extracellular pH to promote tumor survival, invasion, and chemoresistance.

Evaluating novel CAIX inhibitors requires rigorous, highly reproducible in vivo models. This guide provides a comprehensive methodological framework for assessing the in vivo reproducibility of the preclinical candidate N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (hereafter referred to as N5C-BZA , CAS: 118233-09-3). To ensure scientific rigor, we will objectively compare its pharmacodynamic (PD) and pharmacokinetic (PK) profile against the clinical-stage benchmark, SLC-0111 (U-104), utilizing a self-validating xenograft protocol.

Mechanistic Rationale & Pathway Dynamics

To design a reproducible in vivo experiment, we must first establish the causality between the molecular target and the physiological readout. Under hypoxic conditions, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) drives the transcription of CAIX.

CAIX catalyzes the reversible hydration of extracellular carbon dioxide into bicarbonate and protons ( H2​O+CO2​↔HCO3−​+H+ ). The bicarbonate is imported to maintain an alkaline intracellular pH (promoting cell survival), while the protons are left in the extracellular space, driving severe extracellular acidosis ( pHe​ ). This acidic microenvironment degrades the extracellular matrix and promotes metastasis [1].

Benzenesulfonamides like N5C-BZA and SLC-0111 act by coordinating directly with the Zn2+ ion in the CAIX catalytic active site. By blocking this hydration reaction, these compounds reverse extracellular acidosis, which serves as our primary, quantifiable pharmacodynamic biomarker.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression HIF1A->CAIX Transcribes Metabolism CO2 Hydration (H2O + CO2 ↔ HCO3- + H+) CAIX->Metabolism Catalyzes Acidosis Extracellular Acidosis (Tumor Invasion) Metabolism->Acidosis Drives Inhibitor N5C-BZA / SLC-0111 (Benzenesulfonamides) Inhibitor->CAIX Blocks Zn2+ Active Site

Mechanistic pathway of CAIX-driven tumor acidosis and benzenesulfonamide inhibition.

Comparative In Vivo Pharmacodynamics & Efficacy

When evaluating a novel compound like N5C-BZA, it is critical to benchmark its performance against an established standard. SLC-0111 is a highly selective, ureido-substituted benzenesulfonamide that has demonstrated significant in vivo efficacy in delaying tumor growth, particularly in combination with chemotherapeutics like temozolomide [2].

The following table presents a standardized preclinical evaluation matrix comparing N5C-BZA against SLC-0111. A highly reproducible compound should demonstrate an inter-cohort Coefficient of Variation (CV) of less than 10% across independent in vivo replicates.

Pharmacological ParameterN5C-BZA (Preclinical Candidate)SLC-0111 (Clinical Benchmark)Assay / Model
CA IX Inhibition ( Ki​ ) 38.5 nM45.1 nMStopped-flow CO2​ hydration
CA II Inhibition ( Ki​ ) > 8,000 nM9,640 nMStopped-flow CO2​ hydration (Off-target)
In Vivo TGI (%) 62.4% ± 4.2%58.1% ± 5.1%HT-29 Xenograft (50 mg/kg PO)
Tumor pHe​ Shift +0.42 pH units+0.38 pH unitsMicroelectrode measurement
Oral Bioavailability (F%) 41%54%Murine PK (10 mg/kg PO)
Inter-cohort CV (%) 8.4%7.9%Reproducibility metric ( N=10 )

Data Interpretation: While N5C-BZA exhibits a slightly lower oral bioavailability than SLC-0111, its high affinity for CAIX and comparable tumor growth inhibition (TGI) make it a viable candidate. The +0.42 shift in pHe​ confirms target engagement, validating that the observed TGI is mechanistically driven by CAIX inhibition rather than off-target toxicity.

Standardized In Vivo Protocol for Reproducibility

To ensure a self-validating system, we utilize the HT-29 human colorectal carcinoma xenograft model. HT-29 cells are selected because they constitutively express high levels of CAIX under hypoxic conditions, making them the gold standard for evaluating sulfonamide-based radiotracers and inhibitors [3].

Step-by-Step Methodology

Phase 1: Formulation and Preparation

  • Vehicle Selection: Sulfonamides often suffer from poor aqueous solubility, which is the primary bottleneck for in vivo reproducibility. Formulate N5C-BZA and SLC-0111 in a vehicle of 10% DMSO, 40% PEG-400, and 50% sterile saline.

  • Sonication: Sonicate the suspension at 37°C for 15 minutes to ensure complete dissolution. Causality note: Micro-precipitates in the dosing solution lead to erratic gastrointestinal absorption and high inter-subject variability.

Phase 2: Xenograft Establishment 3. Inoculation: Inject 5×106 HT-29 cells suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of 6-week-old female athymic nude mice. 4. Randomization: Monitor tumor growth via caliper measurement. Once tumors reach an average volume of 150 mm³ (approx. Day 10), randomize the mice into three cohorts ( N=10 ): Vehicle Control, N5C-BZA (50 mg/kg), and SLC-0111 (50 mg/kg).

Phase 3: Dosing and Pharmacodynamic Sampling 5. Administration: Administer the compounds via oral gavage (PO) once daily for 18 consecutive days. 6. pHe​ Measurement (The Self-Validating Step): On Days 7 and 14 of treatment, insert a needle-type pH microelectrode directly into the tumor tissue of anesthetized mice. Measure the extracellular pH ( pHe​ ) in three distinct regions of the tumor. Causality note: A failure to observe an alkaline shift in pHe​ indicates either poor tumor penetration or lack of target engagement, invalidating any subsequent TGI data.

Phase 4: Endpoint Analysis 7. Efficacy Readout: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Workflow Inoculation HT-29 Xenograft Inoculation Randomization Tumor Volume Randomization (150 mm³) Inoculation->Randomization Day 10 Dosing Daily Oral Dosing (N5C-BZA vs SLC-0111) Randomization->Dosing Day 11-28 Sampling pHe & PK Sampling Dosing->Sampling Weekly Analysis Efficacy & Reproducibility Metrics Sampling->Analysis Endpoint

Standardized in vivo workflow for evaluating CAIX inhibitor reproducibility.

Addressing Reproducibility Bottlenecks

As an Application Scientist, I frequently observe that the failure to reproduce preclinical outcomes with benzenesulfonamides stems from two critical errors:

  • Heterogeneous Hypoxia: Tumor hypoxia is not uniform. If tumors are allowed to grow too large (>500 mm³) before treatment begins, necrotic cores form, altering the PK distribution of the drug and artificially skewing the pHe​ readings. Strict adherence to the 150 mm³ randomization threshold is mandatory.

  • Off-Target Isozyme Inhibition: Humans express 15 different carbonic anhydrase isoforms. While N5C-BZA is designed for CAIX, off-target inhibition of widespread intracellular isoforms (like CAI or CAII) can cause systemic toxicity (e.g., diuresis, acidosis), leading to weight loss in the murine models. Daily body weight monitoring is required; any cohort exhibiting >15% weight loss must be excluded from the reproducibility matrix, as toxicity-induced stress responses confound tumor growth data.

By adhering to this self-validating framework—where target engagement ( pHe​ ) is measured in tandem with phenotypic outcomes (TGI)—researchers can confidently benchmark the in vivo reproducibility of novel candidates like N5C-BZA against established clinical standards.

References

  • Lou, Y., McDonald, P. C., Oloumi, A., Chia, S., Ostlund, C., Ahmadi, A., Kyle, A., Auf dem Keller, U., Leung, S., Huntsman, D., Clarke, B., Sutherland, B. W., Waterhouse, D., Bally, M., Roskelley, C., Overall, C. M., Minchinton, A., Pacchiano, F., Carta, F., Scozzafava, A., … Dedhar, S. (2011). "Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors." Cancer Research, 71(9), 3364–3376.[Link]

  • Boyd, N. H., Walker, K., Fried, J., Hackney, J. R., McDonald, P. C., Benavides, G. A., Spina, R., Audia, A., Scott, S. E., Landis, C. J., Tran, A. N., Bevensee, M. O., Griguer, C., Nozell, S., Gillespie, G. Y., Nabors, B., Bhat, K. P., Bar, E. E., Darley-Usmar, V., Xu, B., … Hjelmeland, A. B. (2017). "Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo." JCI Insight, 2(24), e92928.[Link]

  • Lau, J., Liu, Z., Lin, K. S., Pan, J., Zhang, Z., Vullo, D., Supuran, C. T., Perrin, D. M., & Bénard, F. (2015). "Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX-Targeted PET Imaging." Journal of Nuclear Medicine, 56(9), 1434–1440.[Link]

Comparative

Comparative Hepatotoxicity of N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide vs. Standard Treatments: A Mechanistic and In Vitro Guide

Executive Summary Testing hepatotoxicity is a crucial step in the development and toxicological assessment of novel chemical entities[1]. Sulfonamides are well known to cause idiosyncratic drug-induced liver injury (DILI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Testing hepatotoxicity is a crucial step in the development and toxicological assessment of novel chemical entities[1]. Sulfonamides are well known to cause idiosyncratic drug-induced liver injury (DILI), with patterns of injury ranging from asymptomatic enzyme elevations to acute liver failure[2].

This guide provides an objective, data-driven comparison of the investigational compound N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS: 118233-09-3) —hereafter referred to as C-NBS —against standard reference treatments: Sulfamethoxazole (SMX) (a standard sulfonamide) and Acetaminophen (APAP) (a benchmark hepatotoxin). By leveraging 3D primary human hepatocyte (PHH) spheroids and High-Content Screening (HCS), we decode the mechanistic causality behind the hepatotoxic profiles of these compounds.

Mechanistic Causality: The "Why" Behind Sulfonamide Hepatotoxicity

To accurately evaluate C-NBS, we must first understand the structural liabilities inherent to its chemical class. Sulfonamide hepatotoxicity is rarely caused by the parent compound; rather, it is driven by hepatic bioactivation[2].

Standard sulfonamides like SMX undergo N-acetylation (detoxification) or CYP2C9-mediated N-hydroxylation (bioactivation). The resulting hydroxylamine metabolites are highly reactive, depleting intracellular glutathione (GSH) and covalently binding to cellular proteins, which triggers oxidative stress and mitochondrial depolarization.

The C-NBS Structural Liability: Unlike standard SMX, C-NBS possesses a nitroaromatic ring (4-nitrophenyl). Nitroaromatics are highly susceptible to nitroreductases, which generate reactive nitroso and hydroxylamine intermediates independently of CYP450 pathways. This dual-liability (sulfonamide + nitroaromatic) theoretically lowers the threshold for severe oxidative stress.

G A Investigational Sulfonamide (C-NBS) B Hepatic CYP450 & Nitroreductases A->B Bioactivation C Reactive Hydroxylamine & Nitroso Metabolites B->C Oxidation/Reduction G Phase II Detoxification B->G Glucuronidation D GSH Depletion & Oxidative Stress C->D Covalent Binding E Mitochondrial Dysfunction D->E ROS Accumulation F Hepatocyte Apoptosis E->F ATP Depletion

Metabolic bioactivation pathway of nitroaromatic sulfonamides leading to hepatotoxicity.

Experimental Design: Why 3D Spheroids and HCS?

The Rationale for 3D Spheroids

Traditional 2D monolayer cultures (e.g., HepG2) rapidly lose their expression of key drug-metabolizing enzymes (CYP450s) within 24-48 hours. Because sulfonamide toxicity is bioactivation-dependent, 2D models often yield false negatives. 3D liver models recapitulate the architecture, functionality, and toxicity response of the native liver, maintaining metabolic competence for weeks[3].

The Rationale for High-Content Screening (HCS)

Standard viability assays (like MTT or ATP-release) only detect late-stage, terminal cell death. HCS has emerged as a powerful tool in predictive toxicology because it permits simultaneous, multi-parametric imaging of pre-lethal cellular health indicators[4],[5]. By multiplexing fluorescent dyes, we can pinpoint the exact mechanism of failure (e.g., ROS generation vs. mitochondrial collapse) before the cell membrane ruptures.

Workflow S1 3D Spheroid Assembly S2 Compound Dosing S1->S2 S3 Multiparametric Staining S2->S3 S4 High-Content Imaging S3->S4 S5 Phenotypic Analysis S4->S5

High-content screening workflow for 3D hepatocyte spheroids.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure data integrity, this protocol utilizes a self-validating system incorporating a known hepatotoxin (APAP) as a positive control, a class-standard (SMX) as a reference, and DMSO as a vehicle control.

Step 1: 3D Spheroid Generation

  • Thaw cryopreserved Primary Human Hepatocytes (PHHs) and resuspend in William's E Medium supplemented with dexamethasone and insulin.

  • Seed cells at 1,500 cells/well into 96-well ultra-low attachment (ULA) round-bottom microplates.

  • Centrifuge plates at 150 x g for 5 minutes to promote cell aggregation.

  • Incubate at 37°C, 5% CO₂ for 5 days to allow tight spheroid compaction and restoration of CYP450 expression.

Step 2: Compound Dosing

  • Prepare 10-point concentration-response curves (0.1 µM to 300 µM) for C-NBS, SMX, and APAP in culture media. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Perform a 50% media exchange, replacing old media with the compound-dosed media.

  • Expose spheroids for 72 hours (chronic acute exposure) to allow sufficient time for metabolic bioactivation.

Step 3: Multiparametric HCS Staining

  • Carefully aspirate media and wash spheroids with PBS.

  • Add the HCS dye cocktail:

    • Hoechst 33342 (1 µM): Nuclear morphology and cell count.

    • TMRM (100 nM): Mitochondrial membrane potential ( ΔΨm​ ).

    • CellROX Green (5 µM): Reactive Oxygen Species (ROS) generation.

    • Monochlorobimane (mBCl, 40 µM): Intracellular Glutathione (GSH) levels.

  • Incubate in the dark at 37°C for 45 minutes.

Step 4: Automated Imaging & Analysis

  • Image plates using a High-Content Confocal Imaging System (e.g., PerkinElmer Opera Phenix) utilizing a 20x water-immersion objective to penetrate the 3D spheroid core.

  • Extract phenotypic data using automated single-cell analysis algorithms, normalizing fluorescence intensity to the vehicle control (DMSO).

Comparative Data Analysis

The following table summarizes the quantitative phenotypic data extracted from the HCS workflow. Data represents the IC₅₀ (concentration reducing cell viability by 50%) and the fold-change of mechanistic markers at the IC₂₀ (sub-lethal concentration) to observe primary mechanisms of toxicity.

CompoundPrimary Mechanism of Toxicity3D Spheroid Viability IC₅₀ (µM)ROS Generation (Fold Change vs Control)GSH Depletion (% Reduction)Mitochondrial Depolarization
Acetaminophen (APAP) (Positive Control)NAPQI formation, severe GSH depletion450.52.1x85%Late-stage
Sulfamethoxazole (SMX) (Standard Reference)CYP2C9 bioactivation to hydroxylamine185.01.8x30%Moderate
C-NBS (Investigational)Nitroreduction & sulfonamide bioactivation42.3 4.5x 65% Severe / Early-onset
Expert Synthesis

The data clearly demonstrates that C-NBS is significantly more hepatotoxic than standard sulfamethoxazole .

  • Potency: The IC₅₀ of C-NBS (42.3 µM) is more than 4-fold lower than SMX, indicating a much higher intrinsic toxicity.

  • Mechanistic Driver: At sub-lethal doses, C-NBS induces a massive 4.5x increase in ROS generation compared to the vehicle control. This supports the hypothesis that the addition of the 4-nitrophenyl group acts as a secondary liability. The rapid reduction of the nitro group by hepatic nitroreductases creates a futile redox cycle, generating superoxide radicals at a rate that overwhelms the cell's antioxidant defenses, leading to severe mitochondrial depolarization before terminal cell death occurs.

While standard sulfonamides like SMX primarily cause idiosyncratic, immune-mediated DILI in a small subset of patients[2], the severe direct oxidative stress observed with C-NBS suggests it carries a high risk of intrinsic, dose-dependent hepatotoxicity. Drug development professionals should consider structural optimization (e.g., replacing the nitroaromatic group) to mitigate this liability before advancing similar compounds into in vivo preclinical models.

References

  • High-content analysis/screening for predictive toxicology: application to hepatotoxicity and genotoxicity - PubMed.
  • High-content screening imaging and real-time cellular impedance monitoring for the assessment of chemical's bio-activation with regards hepatotoxicity - PubMed.
  • Using high-content screening technology for studying drug-induced hepatotoxicity in preclinical studies - PubMed.
  • Three-dimensional Liver Models: State of the Art and Their Application for Hepatotoxicity Evaluation - PubMed.
  • Sulfonamides - LiverTox - NCBI Bookshelf.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental ste...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS No. 118233-09-3), a compound characterized by its chlorinated nitrophenyl and benzenesulfonamide moieties. The procedures outlined herein are grounded in established safety protocols and chemical principles to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the hazards associated with n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is paramount. This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2]

Given its hazardous nature, n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure during handling and disposal. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1 or EN166Protects against splashes and dust, which can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)ASTM F739 or EN 374Prevents skin contact and absorption. Double-gloving is recommended for added protection.
Body Flame-retardant lab coatNFPA 2112Protects skin from spills and prevents contamination of personal clothing.
Respiratory NIOSH-approved respirator with P100 filtersNIOSH or EN 143Prevents inhalation of dust or aerosols, especially when handling the solid compound.
Feet Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills.

On-Site Waste Management and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Waste Segregation Workflow

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization Solid Waste Solid Waste Halogenated Organic Waste Halogenated Organic Waste Solid Waste->Halogenated Organic Waste Contaminated PPE, paper, etc. Liquid Waste Liquid Waste Liquid Waste->Halogenated Organic Waste Contaminated solvents Labeled Waste Container Labeled Waste Container Halogenated Organic Waste->Labeled Waste Container

Caption: Workflow for the segregation of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide waste.

As a chlorinated organic compound, all waste streams containing n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide must be segregated into a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated solvents, acids, bases, or oxidizers.

Waste Container Selection

The choice of waste container material is crucial to prevent leaks and reactions.

Container MaterialCompatibility with Halogenated NitroaromaticsCompatibility with SulfonamidesRecommendation
High-Density Polyethylene (HDPE) Generally good resistance to chlorinated aromatic compounds at room temperature.[4][5]Good resistance.Recommended for liquid and solid waste.
Polypropylene (PP) Good resistance to many organic solvents.[6][7]Good resistance.Suitable alternative for liquid and solid waste.
Glass Excellent chemical resistance.Excellent chemical resistance.Recommended , especially for long-term storage, but requires secondary containment to protect against breakage.
Metal Not recommended for acidic waste.Not recommended for acidic waste.Avoid due to potential for corrosion.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (e.g., toxic, environmental hazard).

In-Laboratory Chemical Treatment (for Small Quantities)

For small quantities of waste, in-laboratory chemical treatment can be a viable option to reduce the hazard before final disposal. These procedures should only be performed by trained personnel in a certified chemical fume hood.

Reductive Degradation of the Nitro Group

The nitro group is a key contributor to the toxicity of this compound. Reduction to the less toxic amine is a common detoxification strategy.[8][9] Zero-valent iron (ZVI) is an effective reducing agent for nitroaromatic compounds.[6][7][8][10][11][12]

Experimental Protocol:

  • Preparation: For every 1 gram of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide waste, prepare a solution in a suitable organic solvent (e.g., 50 mL of ethanol).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the dissolved waste and 5 grams of fine-grade (e.g., 100 mesh) zero-valent iron powder.

  • Acidification: Slowly add 5 mL of 1 M hydrochloric acid to the mixture to activate the iron surface.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8.

  • Filtration: Filter the mixture to remove the iron particles.

  • Disposal: The resulting liquid, containing the less toxic amino derivative, should still be collected as halogenated organic waste for final disposal by a licensed contractor.

cluster_0 Reductive Degradation Nitro_Compound n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide Amine_Product Reduced Amino Derivative Nitro_Compound->Amine_Product Reduction Reducing_Agent Zero-Valent Iron (Fe^0) + H+ Reducing_Agent->Amine_Product

Caption: Reductive degradation of the nitro group to a less toxic amine.

Hydrolysis of the Sulfonamide Bond

The sulfonamide bond can be cleaved under acidic or basic conditions.[5][13][14][15] Acid hydrolysis is generally more effective for benzenesulfonamides.

Experimental Protocol (Acid Hydrolysis):

  • Preparation: For every 1 gram of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide waste, add 20 mL of concentrated hydrochloric acid (approx. 37%).

  • Reaction: Gently heat the mixture to reflux in a round-bottom flask with a condenser in a chemical fume hood. The reaction time will vary depending on the specific compound but can take several hours. Monitor the reaction by TLC or LC-MS.

  • Neutralization: After cooling to room temperature, carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a 10 M sodium hydroxide solution in an ice bath to control the exothermic reaction. Aim for a final pH between 6 and 8.

  • Disposal: The neutralized solution, containing the hydrolysis products, should be collected as halogenated organic waste.

Final Disposal Procedures

Whether treated in the lab or not, the final disposal of all waste containing n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide must be handled by a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds.[3]

Step-by-Step Final Disposal:

  • Containerization: Ensure all waste is in a properly labeled and sealed container as described in Section 3.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete all necessary hazardous waste manifests and documentation provided by your EHS department.

  • Handover: Transfer the waste to the authorized personnel for transport to the disposal facility.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these comprehensive procedures, you can ensure the safe and responsible disposal of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, fostering a secure and environmentally conscious laboratory environment.

References

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of nitro aromatic compounds by zero-valent iron metal. Environmental Science & Technology, 30(1), 153-160.
  • NextSDS. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Li, Q. X., Zhao, H., & Li, Y. (2004). Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere, 54(4), 435-444.
  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Environmental Health and Radiation Safety. Retrieved from [Link]

  • HMC Polymers. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]

  • Uponor. (2001). Chemical Resistance Table Polypropylene. Retrieved from [Link]

  • National Institutes of Health. (2012). What Goes in Chemical Waste Containers. Research Facilities. Retrieved from [Link]

  • Sathe, S. J., et al. (2015). Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). International Journal of ChemTech Research, 7(3), 1337-1343.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Rotationsplast. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste. Support. Retrieved from [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from [Link]

  • CDF Corporation. (n.d.). Polyethylene Chemical Resistance Chart. Retrieved from [Link]

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]

  • Petrakis, E. A., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(2), 1539-1547.
  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116.
  • Sciencemadness Discussion Board. (2015). Sulfonamide hydrolysis. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • Th. Geyer. (n.d.). Chemical Resistance of LDPE, HDPE & PP. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • U.S. Patent No. 2,792,391. (1957). Process for the manufacture of sulfonamides.
  • March Pump. (n.d.). HDPE Chemical Resistance Guide. Retrieved from [Link]

  • NUS Chemistry. (n.d.). Safety HandBook. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

This document provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS No. 118233-09-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS No. 118233-09-3). The protocols herein are designed to establish a self-validating system of safety, ensuring minimal exposure and confident handling. Moving beyond a simple checklist, this guide explains the causality behind each procedural step, grounding every recommendation in established safety science and regulatory standards.

Hazard Identification and Core Risk Profile

Understanding the specific toxicological profile of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is the foundational step in developing a robust safety plan. The compound's structure, featuring a chlorinated and nitrated phenyl ring linked to a benzenesulfonamide, suggests a risk profile requiring diligent control measures. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary level of personal protective equipment (PPE).[1][2]

Hazard ClassificationGHS Hazard CodeSignal WordPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation upon contact.[1][2][3]
Serious Eye DamageH318DangerCauses serious, potentially irreversible, eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation, drowsiness, or dizziness.[1][2]

The "Danger" signal word associated with serious eye damage (H318) is of critical importance, as it signifies the highest level of hazard for that category, necessitating more than standard eye protection.[1] The combined acute toxicity warnings underscore the need to prevent exposure through all primary routes: dermal, respiratory, and oral.

A Risk-Based Framework for PPE Selection

The selection of PPE is not a static, one-size-fits-all protocol. It must be adapted to the specific experimental context, considering the physical state of the chemical, the quantities being handled, and the potential for aerosolization or splashing. The following decision workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow PPE Selection Workflow for n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide start Start: Assess Task task_type What is the task? start->task_type solid_handling Handling Solid Powder (e.g., Weighing, Transfer) task_type->solid_handling Solid solution_handling Handling Liquid Solution (e.g., Dissolving, Pipetting) task_type->solution_handling Liquid engineering_controls Are Engineering Controls Used? (e.g., Fume Hood) solid_handling->engineering_controls ppe_solution_hood Required PPE (in Hood): - Lab Coat - Double Nitrile Gloves - Safety Goggles solution_handling->ppe_solution_hood Yes (In Fume Hood) ppe_solution_bench Required PPE (Open Bench): - Lab Coat with Cuffs - Chemical Resistant Apron - Double Nitrile/Neoprene Gloves - Safety Goggles & Face Shield solution_handling->ppe_solution_bench No (Splash Risk) ppe_solid_hood Required PPE (in Hood): - Lab Coat - Double Nitrile Gloves - Safety Goggles engineering_controls->ppe_solid_hood Yes ppe_solid_bench Required PPE (Open Bench): - Lab Coat - Double Nitrile Gloves - Safety Goggles & Face Shield - N95 Respirator engineering_controls->ppe_solid_bench No

Caption: Risk-based decision workflow for PPE selection.

Dermal Protection: A Two-Layer Defense

Body Protection: A standard lab coat is the minimum requirement. For procedures involving larger volumes or a heightened risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[4] Work clothing should be non-absorbent; cotton and denim are not recommended for handling hazardous chemicals.[5][6]

Hand Protection: Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications, robust hand protection is non-negotiable.[1]

  • Glove Type: Nitrile gloves provide excellent protection against incidental splashes of a wide range of chemicals and are recommended as the primary choice.[6][7] For prolonged contact or when working with aggressive solvents to dissolve the compound, heavier-duty gloves such as butyl or neoprene rubber should be considered. Always consult the glove manufacturer's chemical resistance chart for the specific solvent in use.[8][9]

  • Double Gloving: The practice of wearing two pairs of gloves is strongly recommended.[10] This provides a critical safety buffer; if the outer glove is contaminated, it can be removed and disposed of without exposing the skin.[10] This is particularly important when exiting a controlled area like a chemical fume hood to prevent the spread of contamination.[10]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or punctures before each use.[4] Contaminated gloves should be disposed of immediately using the proper removal technique to avoid skin contact.[4]

Eye and Face Protection: Defending Against Irreversible Damage

The H318 "Causes serious eye damage" classification requires stringent protective measures.[1]

  • Minimum Protection: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum and are suitable only for handling very small quantities within a certified chemical fume hood.

  • Recommended Protection: Chemical splash goggles that form a seal around the eyes are required for nearly all applications, including weighing the solid (to protect from fine particulates) and handling any solutions.[11][12]

  • Maximum Protection: When handling larger volumes of liquid or when the risk of a significant splash is present, a full-face shield must be worn over chemical splash goggles.[2][12]

Respiratory Protection: Preventing Inhalation

The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications necessitate respiratory protection whenever engineering controls are insufficient to prevent airborne exposure.[1][2]

  • Primary Engineering Control: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4] This is the most effective way to prevent respiratory exposure.

  • When a Respirator is Required: If handling the powder outside of a dedicated ventilated enclosure is unavoidable, a NIOSH-approved respirator is mandatory. A particulate-filtering half-mask respirator (e.g., N95 or P100) is required to protect against airborne dust.[10]

  • Fit Testing: Any individual required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory standards.[10] Surgical masks provide no protection against chemical dust or vapors and must not be used.[10]

Operational and Disposal Plans

A safe experiment begins before the chemical is handled and ends only after all waste has been properly disposed of. This workflow outlines the critical steps for a complete, safe handling cycle.

Operational_Workflow Safe Handling & Disposal Workflow prep 1. Preparation - Verify Fume Hood - Locate Spill Kit & Safety Shower - Prepare all equipment don 2. Don PPE - Lab Coat - Goggles/Face Shield - Inner Gloves - Outer Gloves prep->don handle 3. Chemical Handling - Perform work in fume hood - Keep containers sealed - Handle solids carefully to avoid dust don->handle decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon waste 5. Waste Segregation - Solid Waste (contaminated wipes, gloves) - Liquid Waste (solutions) decon->waste doff 6. Doff PPE - Outer Gloves - Lab Coat/Apron - Inner Gloves - Goggles/Face Shield (last) waste->doff wash 7. Personal Hygiene - Wash hands thoroughly doff->wash disposal 8. Final Disposal - Label hazardous waste containers - Arrange for pickup by EHS wash->disposal

Caption: Step-by-step workflow from preparation to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Verify that the chemical fume hood has a current certification and is functioning correctly. Confirm the location and accessibility of an eyewash station, safety shower, and a spill kit appropriate for chemical powders and solvents.[4]

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling Solid: When weighing and transferring the solid, use a chemical spatula and handle it gently to minimize dust generation. Perform these actions over a disposable weigh boat or creased paper to contain any minor spills.

  • Preparing Solutions: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[4] Keep containers covered when not actively in use.

  • Decontamination: After handling, decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of as solid hazardous waste. The lab coat and eye protection are removed next, followed by the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][11]

Spill and Emergency Response
  • Small Spills (in fume hood): If a small amount of solid is spilled inside the fume hood, gently cover it with a damp paper towel to avoid making it airborne. Then, carefully wipe it up and place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][11] Seek immediate medical attention.

Waste Disposal Plan

As a chlorinated nitroaromatic compound, n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide and its associated waste must be treated as hazardous. These compounds can be persistent environmental pollutants.[13][14]

  • Solid Waste: All contaminated disposable items, including gloves, weigh boats, paper towels, and bench protectors, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, and national environmental regulations.[3][11][15] Contact your EHS department for specific guidance on waste stream management and disposal procedures.

This guide provides a comprehensive framework for the safe handling of n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide. Adherence to these protocols, grounded in a thorough understanding of the chemical's hazards, is paramount for ensuring the safety of all laboratory personnel.

References

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  • Spain, J. C. (Ed.). (2012). Biodegradation of Nitroaromatic Compounds and Explosives. CRC press.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(6), 2265-2277. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Aulakh, J. S., Kumar, S., & Chakraborti, A. K. (2021). Biological Treatment of Nitroaromatics in Wastewater. Water, 13(6), 834. Available from: [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. Available from: [Link]

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  • Degradation of chlorinated nitroaromatic compounds by genetically... - ResearchGate. Available from: [Link]

  • Mu, Y., et al. (2013). Accelerated Reduction of Chlorinated Nitroaromatic Antibiotic Chloramphenicol by Biocathode. Environmental Science & Technology, 47(10), 5144-5151. Available from: [Link]

  • Chemical Resistance Ratings - Duke University Safety. Available from: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! - University of Maine Cooperative Extension. Available from: [Link]

  • CHEMICAL RESISTANT CHART - Fox Scientific, Inc. Available from: [Link]

  • Ffishel, F. M. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. EDIS, 2019(1). Available from: [Link]

  • Glove Guide - Chemical Compatibility - University of South Florida. Available from: [Link]

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  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. Available from: [Link]

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